molecular formula C15H20N2O4 B1409456 (S)-6-acetamido-2-benzamidohexanoic acid CAS No. 103678-35-9

(S)-6-acetamido-2-benzamidohexanoic acid

Cat. No.: B1409456
CAS No.: 103678-35-9
M. Wt: 292.33 g/mol
InChI Key: OTAJFPDESRKACJ-ZDUSSCGKSA-N
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Description

(S)-6-Acetamido-2-benzamidohexanoic Acid is a synthetic derivative of L-lysine, designed for advanced chemical and pharmacological research. This chiral compound features a benzamide group at the alpha-amino position and an acetamide group on the side chain, making it a valuable building block for constructing complex peptide architectures. Its structure suggests potential application as a flexible linker in the design of bioactive peptides, a role well-established for its structural relative, 6-aminohexanoic acid (Ahx). Ahx is known to incorporate conformational flexibility and improve metabolic stability in peptide hybrids, which is crucial for developing novel therapeutic agents and biochemical probes . Researchers can utilize this benzamidohexanoic acid derivative in medicinal chemistry, particularly in the synthesis of novel compounds for target validation and structure-activity relationship (SAR) studies. The presence of the benzoyl group, similar to functionalities found in other researched compounds, indicates its potential use in developing enzyme inhibitors or receptor ligands . As a specialized amino acid derivative, it is intended for use in organic synthesis and drug discovery pipelines. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-6-acetamido-2-benzamidohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-11(18)16-10-6-5-9-13(15(20)21)17-14(19)12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-10H2,1H3,(H,16,18)(H,17,19)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAJFPDESRKACJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Structural Elucidaion of (S)-6-acetamido-2-benzamidohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical research and drug development. This guide provides an in-depth, systematic workflow for the complete structural elucidation of (S)-6-acetamido-2-benzamidohexanoic acid, a chiral derivative of the amino acid lysine. We will detail a multi-technique approach, explaining the causality behind each experimental choice. The process begins with establishing the molecular formula and identifying key functional groups using High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FT-IR) Spectroscopy. The core of the guide focuses on leveraging one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to assemble the molecular backbone and confirm the precise connectivity of all substituent groups. Finally, we address the critical step of confirming the absolute stereochemistry at the C2 chiral center using advanced chiroptical methods. This document is intended for researchers, scientists, and professionals who require a robust, field-proven methodology for small molecule characterization.

Introduction: The Imperative of Structural Integrity

This compound is a modified amino acid containing a benzoyl group at the alpha-amino position (C2) and an acetyl group at the epsilon-amino position (C6). The presence of a single stereocenter at C2 means the molecule can exist as two non-superimposable mirror images, or enantiomers. In pharmaceutical sciences, different enantiomers of the same compound can exhibit vastly different pharmacological activities and toxicological profiles.[1] Therefore, a rigorous and validated elucidation of not just the connectivity but also the absolute configuration is paramount.

This guide presents a logical, self-validating workflow that combines multiple spectroscopic and analytical techniques to build a comprehensive and irrefutable structural proof. Each technique provides a unique piece of the puzzle, and their combined data ensures the final structure is assigned with the highest degree of confidence.

The Elucidation Workflow: A Strategic Overview

The process of structural elucidation follows a logical progression from the general to the specific. We first determine the elemental composition and then piece together the molecular framework, saving the final, crucial stereochemical assignment for last.

Elucidation_Workflow cluster_start Initial Characterization cluster_connectivity Connectivity Mapping (NMR) cluster_stereo Stereochemical Assignment HRMS HRMS (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C) HRMS->NMR_1D Provides Formula FTIR FT-IR (Functional Groups) FTIR->NMR_1D Confirms Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Identifies Nuclei Chiral Chiral Analysis (VCD or Chiral HPLC) NMR_2D->Chiral Confirms Planar Structure Final Final Validated Structure Chiral->Final Assigns (S)-Config.

Caption: Overall workflow for structural elucidation.

Part I: Establishing the Molecular Blueprint

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

Causality: The first and most critical step is to determine the exact molecular formula. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous calculation of the elemental composition.[2][3] This technique distinguishes between compounds with the same nominal mass but different elemental formulas, a common challenge in low-resolution mass spectrometry.[2][4]

Expected Result: For this compound (C₁₅H₂₀N₂O₄), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 309.1496 Da.

ParameterExpected Value
Molecular FormulaC₁₅H₂₀N₂O₄
Calculated Exact Mass308.1423 Da
Ionization ModeESI+
Observed Ion [M+H]⁺309.1496 Da

Protocol: HRMS Analysis

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50).

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF, Orbitrap, or FT-ICR MS.[2]

  • Analysis: Infuse the sample solution directly or via LC introduction into the electrospray ionization (ESI) source in positive ion mode.

  • Data Processing: Use the instrument's software to calculate the molecular formula from the measured exact mass of the [M+H]⁺ ion, constraining the elements to C, H, N, and O.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Causality: FT-IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups predicted by the proposed structure.[5] It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies characteristic of different bond types.[6]

Expected Absorptions: The spectrum should clearly indicate the presence of amide and carboxylic acid functionalities.

Functional GroupType of VibrationExpected Frequency (cm⁻¹)
Carboxylic AcidO-H stretch (broad)3400 - 2400
Amide / AcidC=O stretch (strong)~1720 (acid), ~1650 (amide)
AmideN-H stretch~3300
AlkaneC-H stretch3000 - 2850

Protocol: FT-IR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Compare the observed absorption bands with standard correlation tables to confirm the presence of the expected functional groups.[7][8]

Part II: Assembling the Molecular Structure with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of a molecule.[9] We will use a suite of 1D and 2D NMR experiments to build the carbon-hydrogen framework and connect the substituent groups.[10][11][12]

1D NMR: ¹H and ¹³C Spectra

Causality: ¹H NMR provides information about the chemical environment, number, and connectivity of protons.[10][13] ¹³C NMR reveals the number and types of distinct carbon environments in the molecule.[10][13] Together, they provide the fundamental census of atoms in the structure.

Predicted ¹H and ¹³C NMR Data (in CDCl₃): (Note: Chemical shifts are predictive and may vary based on solvent and concentration.)

Atom PositionPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)
Phenyl-H7.8-7.4 (m, 5H)134-127
NH (Benzamido)~7.0 (d, 1H)-
H2~4.8 (m, 1H)~55
H3, H4, H51.9-1.5 (m, 6H)~32, ~23, ~29
H6~3.2 (q, 2H)~39
NH (Acetamido)~5.8 (t, 1H)-
CH₃ (Acetyl)~2.0 (s, 3H)~23
COOH>10 (br s, 1H)~175
C=O (Benzamido)-~168
C=O (Acetamido)-~171
2D NMR: COSY, HSQC, and HMBC

Causality: 2D NMR experiments reveal correlations between nuclei, allowing us to piece the structure together unambiguously.[14][15]

  • COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other (typically 2-3 bonds apart), which is essential for tracing the connectivity of the hexanoic acid backbone.[15][16]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH coupling), assigning the carbon signals based on the more easily interpreted proton spectrum.[16][17]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the disparate parts of the molecule. It shows correlations between protons and carbons that are 2-4 bonds apart (ⁿJCH, n>1).[15][18] This allows us to connect the benzoyl and acetyl groups to the main chain.

HMBC_Correlations cluster_main cluster_labels mol H2_label H2 C_benz_label Benzoyl C=O H2_label:w->C_benz_label:e H6_label H6 C_acet_label Acetyl C=O H6_label:e->C_acet_label:w H_acet_label Acetyl CH₃ H_acet_label:s->C_acet_label:n

Caption: Key HMBC correlations confirming substituent connectivity.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).

  • Data Analysis:

    • Use the COSY spectrum to connect H2 through H6, confirming the hexanoic acid chain.

    • Use the HSQC spectrum to assign the chemical shifts of C2 through C6 and the acetyl CH₃.

    • Critically, analyze the HMBC spectrum to find:

      • A correlation from the H2 proton to the benzamido carbonyl carbon (~168 ppm).

      • A correlation from the H6 protons to the acetamido carbonyl carbon (~171 ppm).

      • A correlation from the acetyl CH₃ protons (~2.0 ppm) to the acetamido carbonyl carbon (~171 ppm).

Part III: Definitive Stereochemical Assignment

Causality: While NMR and MS confirm the molecular connectivity, they cannot differentiate between the (S) and (R) enantiomers. A specific chiroptical technique is required to determine the absolute configuration of the stereocenter at C2.[19]

Vibrational Circular Dichroism (VCD)

Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[20][21] Since enantiomers interact with circularly polarized light differently, they produce mirror-image VCD spectra.[19][22] By comparing the experimental VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations for a known configuration (e.g., the S-enantiomer), an unambiguous assignment can be made without the need for crystallization.[20][21][22] This is a powerful, modern alternative to X-ray crystallography.[19]

Protocol: VCD Analysis

  • Experimental Measurement: Dissolve the sample in a suitable solvent (e.g., CDCl₃) and acquire the experimental IR and VCD spectra.[20]

  • Computational Modeling: Using quantum chemistry software (e.g., Gaussian), perform a conformational search and geometry optimization for the (S)-enantiomer. Calculate the theoretical VCD spectrum for the lowest energy conformer(s).[21]

  • Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer and its theoretical mirror image (the R-enantiomer). A direct match in the sign and relative intensity of the peaks confirms the absolute configuration of the sample.[20]

Alternative Method: Chiral Chromatography

Causality: Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[1][23][24] If an authentic standard of the (S)-enantiomer is available, its retention time can be compared to the sample. Co-elution (a single peak when the sample and standard are mixed and injected) confirms the identity.

Protocol: Chiral HPLC

  • Method Development: Screen various chiral columns (e.g., polysaccharide-based CSPs) and mobile phases to achieve baseline separation of a racemic (R/S) standard.[1][24]

  • Analysis: Inject the sample and the (S)-standard separately under the optimized conditions.

  • Confirmation: Inject a 1:1 mixture of the sample and the (S)-standard. The appearance of a single, sharp peak confirms the sample is the (S)-enantiomer.

Conclusion: A Unified Structural Proof

By systematically applying this multi-technique workflow, a complete and validated structural assignment for this compound is achieved. HRMS provides the exact molecular formula, FT-IR confirms the presence of key functional groups, and a full suite of 1D and 2D NMR experiments irrefutably establishes the molecular connectivity. Finally, a chiroptical technique such as VCD or chiral chromatography provides the definitive assignment of the (S) absolute configuration. This integrated approach represents a robust and trustworthy methodology essential for modern chemical and pharmaceutical research.

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Sources

potential therapeutic targets of (S)-6-acetamido-2-benzamidohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of (S)-6-acetamido-2-benzamidohexanoic acid

Executive Summary

This compound is a novel chemical entity with a structure suggestive of significant biological activity. While direct research on this specific molecule is not yet prevalent in published literature, its core components—a hexanoic acid backbone, an acetamido group, and a benzamido group—are present in numerous compounds with well-characterized therapeutic effects. This guide synthesizes information from structurally related molecules to propose and detail a strategic approach for identifying and validating the therapeutic targets of this compound. We will explore potential roles in oncology, inflammation, and metabolic diseases, providing a robust framework for future drug discovery and development efforts.

Introduction to this compound

The molecule this compound is a derivative of L-lysine, featuring acetylation at the epsilon-amino group (C6) and benzoylation at the alpha-amino group (C2). The stereochemistry at the C2 position is specified as (S), which is consistent with natural L-amino acids. The presence of both acetamido and benzamido moieties suggests potential interactions with a variety of biological targets, as these functional groups are known to participate in hydrogen bonding, hydrophobic interactions, and π-stacking, which are critical for molecular recognition by proteins.

The structural similarity to post-translationally modified lysine residues and other bioactive molecules provides a logical starting point for investigating its therapeutic potential. Lysine acetylation is a key post-translational modification that regulates protein function, and molecules that mimic or interfere with this process can have profound physiological effects[1][2][3]. This guide will focus on three primary areas of investigation based on the established activities of analogous structures: Histone Deacetylase (HDAC) inhibition, Cyclooxygenase (COX) enzyme modulation, and interference with key metabolic pathways.

Hypothesized Therapeutic Target Class 1: Histone Deacetylases (HDACs)

Rationale for Investigation

The structural motif of an acetylated lysine derivative makes this compound a prime candidate for interaction with enzymes that recognize acetylated lysine, particularly Histone Deacetylases (HDACs). HDACs remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression. Inhibitors of HDACs have emerged as a significant class of anti-cancer agents. The hexanoic acid backbone of our compound is similar in length to the aliphatic chain of suberoylanilide hydroxamic acid (SAHA, Vorinostat), a pan-HDAC inhibitor. The acetamido group could potentially mimic the acetylated lysine substrate, while the benzamido group could interact with the rim of the active site, conferring specificity.

Experimental Workflow for Target Validation

A systematic approach is required to determine if this compound acts as an HDAC inhibitor. This involves a tiered screening and validation process.

HDAC_Workflow cluster_1 In Vitro Validation cluster_2 Cell-Based Assays cluster_3 Mechanism of Action A Primary Pan-HDAC Assay B Isoform-Specific HDAC Assays A->B Hit Identified C Enzyme Kinetics (IC50 Determination) B->C Active on Isoform(s) D Cellular Histone Acetylation Assay (Western Blot) C->D F Molecular Docking Studies C->F E Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) D->E Confirms Cellular Activity G Co-crystallization Studies F->G Plausible Binding Mode

Caption: Workflow for HDAC inhibitor validation.

  • Objective: To determine if this compound inhibits the activity of a mixture of HDAC enzymes.

  • Materials:

    • HeLa cell nuclear extract (as a source of HDACs)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Trichostatin A (TSA) or SAHA (as a positive control)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (e.g., containing trypsin and TSA to stop the reaction and cleave the deacetylated product)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control (TSA) in assay buffer.

    • In a 96-well plate, add the compound dilutions, HeLa nuclear extract, and the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution.

    • Incubate at 37°C for an additional 15 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm).

    • Calculate the percent inhibition relative to a no-inhibitor control.

Hypothesized Therapeutic Target Class 2: Cyclooxygenase (COX) Enzymes

Rationale for Investigation

Several compounds containing acetamido and benzamido-like structures have demonstrated anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated as COX-2 inhibitors[4]. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The benzamido group of our compound could potentially bind within the hydrophobic channel of the COX active site, while the carboxylic acid could interact with key residues like Arg120, similar to how many non-steroidal anti-inflammatory drugs (NSAIDs) function.

Experimental Workflow for Target Validation

The evaluation of this compound as a COX inhibitor should begin with in vitro assays, followed by cell-based models of inflammation.

COX_Workflow A COX-1/COX-2 Inhibition Assay (In Vitro) B Determine IC50 and Selectivity Index A->B Initial Hit C LPS-stimulated Macrophage Assay (Prostaglandin E2 Measurement) B->C Potent & Selective D Downstream Signaling Analysis (Western Blot for p-p65, iNOS) C->D Cellular Efficacy E In Vivo Models of Inflammation (e.g., Carrageenan-induced Paw Edema) D->E Mechanism Confirmed

Caption: Experimental workflow for COX inhibitor validation.

  • Objective: To measure the inhibitory activity of this compound against purified COX-1 and COX-2 enzymes and determine its selectivity.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Colorimetric or fluorometric probe for prostaglandin detection.

    • Celecoxib (COX-2 selective inhibitor) and Indomethacin (non-selective inhibitor) as controls.

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • 96-well plates.

    • Plate reader (colorimetric or fluorometric).

  • Procedure:

    • Prepare serial dilutions of the test compound and control inhibitors.

    • In separate wells of a 96-well plate, add either COX-1 or COX-2 enzyme, the test compound/control, and the probe.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a short period (e.g., 5-10 minutes).

    • Measure the absorbance or fluorescence to quantify the amount of prostaglandin produced.

    • Calculate the percent inhibition for each concentration against both enzymes.

    • Determine the IC50 values and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Hypothesized Therapeutic Target Class 3: Metabolic Pathway Enzymes

Rationale for Investigation

The core structure of this compound is closely related to intermediates in lysine metabolism. For instance, 6-acetamido-2-oxohexanoic acid is a known metabolite in the lysine degradation pathway[5][6][7]. It is plausible that our compound could act as a competitive inhibitor or a substrate for enzymes involved in amino acid metabolism. Modulating these pathways could have therapeutic implications in metabolic disorders or in diseases where specific metabolic dependencies are observed, such as certain cancers or parasitic infections. For example, some acetamido-containing compounds have shown activity against Trypanosoma brucei, which relies on unique metabolic pathways for survival[5][7].

Experimental Workflow for Target Validation

A broader, more exploratory approach is needed to identify potential targets in metabolic pathways. This can begin with metabolomic profiling, followed by targeted enzyme assays.

Metabolic_Workflow A Cell-based Metabolomic Profiling (LC-MS/MS) B Identify Perturbed Pathways (e.g., Lysine Degradation) A->B Data Analysis C Hypothesize Specific Enzyme Targets B->C Pathway Analysis D Recombinant Enzyme Inhibition Assays C->D Targeted Screening E Validate with Cellular Thermal Shift Assay (CETSA) D->E Confirm Target Engagement

Caption: Workflow for identifying metabolic enzyme targets.

  • Objective: To identify metabolic pathways affected by this compound in a relevant cell line (e.g., a cancer cell line with known metabolic dependencies).

  • Materials:

    • Human cancer cell line (e.g., HepG2).

    • Cell culture medium and supplements.

    • This compound.

    • Quenching solution (e.g., ice-cold 60% methanol).

    • Extraction solution (e.g., 80% methanol).

    • LC-MS/MS system.

  • Procedure:

    • Culture cells to a desired confluency.

    • Treat cells with the test compound at various concentrations and time points. Include a vehicle-only control.

    • Rapidly quench metabolic activity by washing with the cold quenching solution.

    • Extract metabolites using the extraction solution.

    • Analyze the extracts using LC-MS/MS to identify and quantify a broad range of metabolites.

    • Perform statistical and pathway analysis (e.g., using MetaboAnalyst) to identify metabolites and pathways that are significantly altered by the compound treatment.

    • Based on the perturbed pathways, select specific enzymes for further investigation.

Summary of Quantitative Data from Related Compounds

To provide context for potential efficacy, the following table summarizes inhibitory concentrations of structurally related compounds against their respective targets.

Compound ClassTargetIC50 / ActivityReference
2-acetamido-benzothiazole derivativeBRAFV600EIC50 = 7.9 µM[8]
5-acetamido-2-hydroxy benzoic acid derivative (PS3)Nociception (in vivo)74-75% reduction at 20-50 mg/kg[4]
N-(6-arylbenzo[d]thiazol-2-yl)acetamideUreaseIC50 < 23.1 µg/mL[9]
Iodoacetamido benzoheterocyclic derivativeSTAT5 PhosphorylationPotent inhibition[10]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents. Based on the analysis of structurally related molecules, we have identified HDACs, COX enzymes, and metabolic pathway enzymes as high-priority potential targets. The experimental workflows and detailed protocols outlined in this guide provide a clear and scientifically rigorous path for the comprehensive evaluation of this compound. Successful validation of activity against any of these targets will open new avenues for drug development in oncology, inflammatory diseases, and metabolic disorders. The next steps should involve the chemical synthesis of the compound, followed by the systematic execution of the proposed screening and validation assays.

References

  • Global Substance Registration System. 6-ACETAMIDO-2-(2-HYDROXYBENZAMIDO)HEXANOIC ACID. [Link]

  • Sidoova, E., & Odlerova, Z. (1985). Synthesis and the biological activity of 6-acetamido-2-alkylthiobenzothiazoles. Chemical Papers, 39(4), 553-557. [Link]

  • Guevara-Salazar, J. A., et al. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 26(11), 3328. [Link]

  • Papakyriakou, A., et al. (2020). Design and Synthesis of Novel 2‐Acetamido, 6‐Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors. ChemistrySelect, 5(45), 14353-14360. [Link]

  • MDPI. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. [Link]

  • PubMed. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis. [Link]

  • MDPI. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. [Link]

  • PubChem. 6-(Acetylamino)-2-oxohexanoic acid. [Link]

  • Kanje, S., et al. (2024). Influence of Nε-Lysine Acetylation on the Formation of Protein Aggregates and Antibiotic Persistence in E. coli. International Journal of Molecular Sciences, 25(2), 929. [Link]

  • Romagnoli, R., et al. (2016). Novel iodoacetamido benzoheterocyclic derivatives with potent antileukemic activity are inhibitors of STAT5 phosphorylation. European Journal of Medicinal Chemistry, 109, 219-231. [Link]

  • bioRxiv. In-Cell Synthesis of Nε-acetyl-L-lysine for Facile Protein Acetylation. [Link]

  • Patsnap Synapse. S-01 - Drug Targets, Indications, Patents. [Link]

  • Frontiers. Nε-lysine acetylation of the histone-like protein HBsu influences antibiotic survival and persistence in Bacillus subtilis. [Link]

  • RSC Advances. Synthesis, biological and computational studies of flavonoid acetamide derivatives. [Link]

  • An, H., & Vederas, J. C. (2014). Model Studies towards Prodrugs of the Glutamine Antagonist 6-Diazo-5-oxo-L-norleucine (DON) Containing a Diazo Precursor. Molecules, 19(9), 13784-13793. [Link]

  • Dahal, U. P., et al. (2016). Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-L-lysine as an amine nucleophile. MedChemComm, 7(6), 1164-1172. [Link]

Sources

An In-depth Technical Guide to the Discovery and Isolation of Novel N-Acylated Hexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the methodologies for discovering and isolating novel N-acylated hexanoic acid derivatives. These compounds represent a burgeoning class of lipid signaling molecules with significant therapeutic potential. This document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Section 1: Introduction to N-Acylated Hexanoic Acid Derivatives

N-acylated amino acids (NAAAs) are endogenous signaling lipids where a fatty acid is linked to an amino acid via an amide bond.[1] N-acylated hexanoic acid derivatives, a subclass of NAAAs, are of particular interest due to their potential roles in various physiological and pathophysiological processes. Hexanoyl glycine, for instance, is a known urinary biomarker for medium-chain acyl-CoA dehydrogenase deficiency.[2] The exploration of novel derivatives in this class holds promise for the discovery of new biomarkers and therapeutic agents.

The structural similarity of these molecules to other well-known signaling lipids suggests they may interact with a variety of cellular targets, including G protein-coupled receptors (GPCRs) and ion channels, thereby modulating diverse signaling pathways.[3][4]

Section 2: Discovery and Screening Strategies

The discovery of novel N-acylated hexanoic acid derivatives often begins with untargeted lipidomics approaches on biological samples. A powerful strategy involves the integration of molecular networking with in-silico spectral libraries. This approach allows for the identification of known lipids and, more importantly, the discovery of novel, structurally related compounds that are not yet in existing databases. Derivatization can be employed to enhance the mass spectrometric response of these carboxylic acid-containing lipids.

A typical workflow for the discovery of novel N-acylated hexanoic acid derivatives is as follows:

Discovery_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Validation Biological_Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Biological_Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Molecular_Networking Molecular Networking LC_MSMS->Molecular_Networking In_Silico_Library In-Silico Spectral Library Matching Molecular_Networking->In_Silico_Library Novel_Compound_Annotation Novel Compound Annotation In_Silico_Library->Novel_Compound_Annotation Synthesis Chemical Synthesis Novel_Compound_Annotation->Synthesis Structural_Confirmation Structural Confirmation (NMR) Synthesis->Structural_Confirmation Biological_Assay Biological Activity Assay Synthesis->Biological_Assay

Discovery workflow for novel N-acylated hexanoic acid derivatives.

Section 3: Optimized Isolation and Purification Protocols

The successful isolation of N-acylated hexanoic acid derivatives from complex biological matrices is paramount for their subsequent characterization. The choice of extraction method is critical and depends on the nature of the sample.

Lipid Extraction from Biological Samples

For biological fluids like plasma or serum, a common and effective method is protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For solid tissues, homogenization is required prior to extraction.

Protocol: Solid-Phase Extraction (SPE) for N-Acylated Hexanoic Acid Derivatives from Plasma

This protocol is designed to efficiently extract a broad range of lipids, including N-acylated hexanoic acid derivatives, from plasma while minimizing matrix effects.

Materials:

  • Human plasma

  • Internal Standard (IS) solution (e.g., ¹³C₂,¹⁵N-labeled N-hexanoyl glycine)[5]

  • Methanol (MeOH), HPLC grade

  • Deionized water, HPLC grade

  • 4% Phosphoric Acid (H₃PO₄) in water

  • SPE cartridges (e.g., C18)

  • SPE vacuum manifold or positive pressure processor

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 50 µL of plasma, add an appropriate amount of the internal standard. Then, add 50 µL of 4% H₃PO₄ in water to acidify the sample, which helps in disrupting protein binding. Vortex for 30 seconds.[6]

  • SPE Cartridge Conditioning: Place the SPE cartridges on the manifold. Add 1 mL of methanol to each cartridge and pass it through to activate the sorbent. Then, add 1 mL of deionized water to equilibrate the sorbent. Do not allow the sorbent to dry out.[7]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum or positive pressure to slowly draw the sample through the sorbent at a rate of approximately 1 mL/minute.[6]

  • Washing: Add 1 mL of 5% methanol in water to each cartridge to wash away polar interferences. Apply vacuum or pressure to draw the wash solution through. Dry the sorbent bed thoroughly by applying high vacuum or positive pressure for at least 5 minutes.[6]

  • Elution: Place a clean collection tube or plate inside the manifold. Add 1 mL of methanol to each cartridge. Allow the solvent to soak the sorbent for 30 seconds before applying a gentle vacuum or pressure to elute the analytes of interest.[6]

  • Post-Elution Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis. Vortex briefly and transfer to an autosampler vial.[6]

Rationale for Experimental Choices:

  • Acidification: The addition of phosphoric acid denatures proteins and disrupts the binding of lipids to plasma proteins, thereby increasing their extraction efficiency.

  • SPE Sorbent Choice: A C18 reversed-phase sorbent is effective for retaining a wide range of lipids based on their hydrophobicity.

  • Washing Step: The 5% methanol wash removes highly polar contaminants without eluting the more hydrophobic N-acylated hexanoic acid derivatives.

  • Elution Solvent: Methanol is a strong enough organic solvent to elute the retained lipids from the C18 sorbent.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating N-acylated hexanoic acid derivatives prior to mass spectrometric analysis. Reversed-phase chromatography is commonly employed for this purpose.

Table 1: Comparison of HPLC Parameters for N-Acyl Amino Acid Analysis

ParameterReversed-Phase HPLCHydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase C18, C8Silica, Amide, Diol
Mobile Phase Water/Acetonitrile or Methanol gradients with acid modifier (e.g., formic acid)High organic (e.g., Acetonitrile) with aqueous modifier
Analyte Elution Order Most polar elute firstMost non-polar elute first
Advantages Robust, reproducible, good for a wide range of lipidsBetter retention of very polar analytes
Disadvantages Poor retention of very polar lipidsCan have longer equilibration times

Section 4: Advanced Analytical Characterization

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone for the structural elucidation and quantification of N-acylated hexanoic acid derivatives.

Mass Spectrometry and Fragmentation Analysis

Electrospray ionization (ESI) is the preferred ionization technique for these molecules, typically in negative ion mode due to the presence of the carboxylic acid group. Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns that aid in structural identification.

For an N-acylated hexanoic acid derivative, such as N-hexanoyl glycine, the fragmentation in negative ion mode is predictable. The most abundant fragment ion typically corresponds to the deprotonated amino acid.

Example: Fragmentation of N-Hexanoyl Glycine ([M-H]⁻)

The precursor ion of N-hexanoyl glycine ([M-H]⁻) has an m/z of 172.0979.[8] Upon collision-induced dissociation (CID), the amide bond cleaves, resulting in a prominent product ion corresponding to the deprotonated glycine at m/z 74.024.[8]

Fragmentation_N_Hexanoyl_Glycine Precursor N-Hexanoyl Glycine [M-H]⁻ m/z 172.0979 Fragment Deprotonated Glycine m/z 74.024 Precursor->Fragment CID Neutral_Loss Neutral Loss of Hexanoylketene (C₆H₁₀O) Precursor->Neutral_Loss Fragment->Neutral_Loss

Fragmentation of N-Hexanoyl Glycine in negative ion mode.
Quantitative Analysis

For accurate quantification, a stable isotope-labeled internal standard is essential. This standard is added to the sample at the beginning of the extraction process and corrects for any analyte loss during sample preparation and for variations in instrument response.

Table 2: Typical Quantitative Performance Data for LC-MS/MS Analysis of Lipids

ParameterTypical ValueReference
Recovery 85-115%[9]
Limit of Detection (LOD) 1-10 fmol[10]
Limit of Quantification (LOQ) 5-50 fmol[11]
Linear Dynamic Range 3-4 orders of magnitude[11]

Section 5: Putative Signaling Pathways

While the specific receptors for many novel N-acylated hexanoic acid derivatives are yet to be definitively identified, their structural similarity to endogenous metabolites provides clues to their potential signaling roles. Succinate, a dicarboxylic acid intermediate of the Krebs cycle, is a known ligand for the G protein-coupled receptor GPR91 (also known as SUCNR1).[3][12] Given the structural analogy between hexanoic acid and succinate, it is plausible that N-acylated hexanoic acid derivatives could modulate GPR91 signaling.

GPR91 is coupled to both Gi/o and Gq/11 G proteins.[3] Activation of the Gi pathway leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[13] Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC).[9] These signaling events can lead to the activation of downstream pathways such as the ERK1/2 cascade, influencing cellular processes like inflammation, cell proliferation, and metabolism.[10][14]

GPR91_Signaling_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Ligand N-Acylated Hexanoic Acid Derivative GPR91 GPR91 (SUCNR1) Ligand->GPR91 activates Gi Gαi GPR91->Gi Gq Gαq GPR91->Gq AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP decreases IP3_DAG IP₃ & DAG PLC->IP3_DAG Cellular_Response Cellular Response (Inflammation, Proliferation) cAMP->Cellular_Response Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC ERK ERK1/2 Activation Ca2->ERK PKC->ERK ERK->Cellular_Response

Putative GPR91 signaling pathway for N-acylated hexanoic acid derivatives.

Section 6: Conclusion

The discovery and isolation of novel N-acylated hexanoic acid derivatives require a multidisciplinary approach that combines advanced analytical techniques with a deep understanding of lipid biochemistry. The methodologies outlined in this guide provide a robust framework for researchers to explore this promising class of signaling molecules. By elucidating their structures and biological activities, we can pave the way for the development of new diagnostic and therapeutic strategies for a range of diseases.

References

  • Battista, N., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 799. [Link]

  • Li, Y., et al. (2023). Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention. Frontiers in Immunology, 14, 1221447. [Link]

  • G-protein-coupled receptors. Succinate receptor. (n.d.). Retrieved February 21, 2026, from [Link]

  • Hu, M., et al. (2014). G protein-coupled receptor 91 signaling in diabetic retinopathy and hypoxic retinal diseases. Progress in Retinal and Eye Research, 43, 135-147. [Link]

  • Prag, H. A., et al. (2021). Cell selectivity in succinate receptor SUCNR1/GPR91 signaling in skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism, 320(3), E575-E588. [Link]

  • Li, Y., et al. (2020). GPR91, a critical signaling mechanism in modulating pathophysiologic processes in chronic illnesses. Journal of Biomedical Science, 27(1), 84. [Link]

  • De Meulder, B., et al. (2019). Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations. Endocrinology and Metabolism, 34(1), 21-31. [Link]

  • Gilissen, J., et al. (2016). Insight into SUCNR1 (GPR91) structure and function. Pharmacology & Therapeutics, 159, 56-65. [Link]

  • GPR91 signaling and responses through Gβγ dimer. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • GPR91, a critical signaling mechanism in modulating pathophysiologic processes in chronic illnesses. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Hexanoylglycine. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Husek, P. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Amino Acids, 50(1), 1-8. [Link]

  • Sample Preparation. (n.d.). Phenomenex. Retrieved February 21, 2026, from [Link]

  • Kirsch, J. (2009). Glycine and Glycine Receptor Signalling in Non-Neuronal Cells. Frontiers in Molecular Neuroscience, 2, 9. [Link]

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021). Metabolites, 11(5), 289. [Link]

  • Glycopeptides fragmentation spectra: which parameters should I consider to correctly attribute the spectra? (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). IntechOpen. [Link]

  • Dührkop, K., et al. (2020). Systematic classification of unknowns using fragmentation spectra. Nature Biotechnology, 39(4), 462-471. [Link]

  • Glycine Receptor Physiology and Pharmacology. (n.d.). In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved February 21, 2026, from [Link]

  • Glycine and Glycine Receptor Signalling in Non-Neuronal Cells. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

Sources

A Comprehensive Spectroscopic Guide to (S)-6-acetamido-2-benzamidohexanoic Acid: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-6-acetamido-2-benzamidohexanoic acid is a derivative of the amino acid lysine, featuring an acetamido group at the ε-amino position and a benzamido group at the α-amino position. This modification results in a complex molecular architecture with multiple functional groups, including a carboxylic acid, two secondary amides, an aliphatic chain, and an aromatic ring. The precise characterization of such molecules is of paramount importance in the fields of medicinal chemistry and drug development, where unambiguous confirmation of a compound's identity, purity, and structure is a prerequisite for further investigation.

This technical guide provides a detailed overview of the expected spectroscopic data for this compound. As no public experimental spectra are currently available for this specific molecule, this document serves as a predictive guide based on established principles of spectroscopy and data from analogous structures. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. The causality behind experimental choices and data interpretation is explained to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar molecules.

Molecular Structure and Plausible Synthesis

A fundamental understanding of the molecule's structure is essential for interpreting its spectroscopic data.

Caption: Structure of this compound.

A plausible synthetic route involves the selective protection and acylation of L-lysine, which provides context for potential impurities that could be monitored using the spectroscopic methods described herein.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of each signal are key to elucidating the molecular structure.

Experimental Protocol: ¹H NMR Analysis

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice as it can dissolve the polar compound and allows for the observation of exchangeable N-H and O-H protons.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Temperature: 298 K

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used for chemical shift calibration.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts for this compound in DMSO-d₆.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Carboxylic Acid OH~12.0broad singlet1H-COOH
Benzamido N-H~8.5doublet1H-NHCOPh
Aromatic (ortho)~7.9doublet2HAr-H
Aromatic (meta, para)~7.5multiplet3HAr-H
Acetamido N-H~7.8triplet1H-NHCOCH₃
α-CH~4.4multiplet1HC₂-H
ε-CH₂~3.0quartet2HC₆-H₂
Acetamido CH₃~1.8singlet3H-COCH₃
β-CH₂, δ-CH₂~1.5-1.7multiplet4HC₃-H₂, C₅-H₂
γ-CH₂~1.3multiplet2HC₄-H₂

Causality and Interpretation:

  • The carboxylic acid proton is expected to be highly deshielded and will appear as a broad singlet far downfield.

  • The amide protons (-NHCOPh and -NHCOCH₃) are also deshielded and will likely show coupling to adjacent protons (the α-CH and ε-CH₂ respectively). Their chemical shifts can be sensitive to solvent and concentration.

  • The aromatic protons of the benzamido group will appear in the aromatic region (7-8 ppm), with the ortho-protons being the most deshielded due to the inductive effect of the carbonyl group.

  • The α-proton (C₂-H) is adjacent to three electron-withdrawing groups (carboxylic acid, benzamido group, and the alkyl chain), leading to a significant downfield shift. It will be a multiplet due to coupling with the β-protons and the α-NH proton.

  • The ε-methylene protons (C₆-H₂) are adjacent to the acetamido nitrogen and will be shifted downfield relative to the other methylene groups. They will likely appear as a quartet due to coupling with the two δ-protons and the ε-NH proton.

  • The acetamido methyl protons will appear as a sharp singlet around 1.8-2.0 ppm, a characteristic region for this functional group[1].

  • The remaining methylene protons (C₃, C₄, C₅) will appear in the aliphatic region (1.2-1.8 ppm) as complex multiplets due to overlapping signals and second-order coupling effects.

Caption: Predicted ¹H NMR assignments for the molecule.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR Analysis

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: Several hundred to several thousand scans are often necessary to achieve a good signal-to-noise ratio.

    • Reference: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) is used for calibration.

Predicted ¹³C NMR Data

Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment
Carboxylic Acid C=O~174-COOH
Benzamido C=O~166-NHCOPh
Acetamido C=O~169-NHCOCH₃
Aromatic C (ipso)~134Ar-C
Aromatic C (ortho, meta, para)~127-132Ar-C
α-C~54C₂
ε-C~38C₆
Acetamido CH₃~23-COCH₃
β-C, δ-C, γ-C~23-31C₃, C₄, C₅

Causality and Interpretation:

  • The three carbonyl carbons are the most deshielded and will appear at the downfield end of the spectrum (165-175 ppm)[2]. The carboxylic acid carbonyl is typically the most deshielded.

  • The aromatic carbons will appear in the range of 127-134 ppm. The ipso-carbon (attached to the amide) will have a distinct chemical shift from the protonated aromatic carbons.

  • The α-carbon (C₂) and ε-carbon (C₆) , being attached to nitrogen atoms, will be in the range of 38-55 ppm. The α-carbon will be further downfield due to the additional influence of the carboxylic acid group.

  • The acetamido methyl carbon will appear at the upfield end of the spectrum, typically around 23 ppm.

  • The remaining three methylene carbons of the hexanoic acid chain will appear in the aliphatic region, typically between 23 and 31 ppm.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Experimental Protocol: ESI-MS Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like this compound.

  • Sample Preparation: A dilute solution of the compound (e.g., 10-100 µg/mL) is prepared in a solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass measurement.

  • Acquisition Mode: Data can be acquired in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

Predicted Mass Spectrometry Data

  • Molecular Formula: C₁₅H₂₀N₂O₄

  • Monoisotopic Mass: 292.1423 g/mol

  • Predicted Ions:

    • Positive Mode: [M+H]⁺ at m/z 293.1496

    • Negative Mode: [M-H]⁻ at m/z 291.1350

Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragmentation patterns.

G cluster_frags Key Fragment Ions M_H [M+H]⁺ m/z 293.15 frag1 Loss of H₂O m/z 275.14 M_H->frag1 - H₂O frag2 Loss of COOH group m/z 247.15 M_H->frag2 - HCOOH frag3 Benzoyl Cation m/z 105.03 M_H->frag3 Cleavage at α-amide frag4 Loss of Benzamide m/z 172.10 frag2->frag4 - NHCOCH₃

Caption: Predicted key fragmentation pathways in positive ion ESI-MS/MS.

Causality and Interpretation:

  • Loss of Water: A common fragmentation for molecules with a carboxylic acid group is the loss of water (18 Da).

  • Loss of the Carboxyl Group: Decarboxylation or loss of the entire formic acid moiety (46 Da) is another expected fragmentation pathway.

  • Amide Bond Cleavage: The amide bonds are susceptible to cleavage. Cleavage of the benzamido group can lead to the formation of a stable benzoyl cation at m/z 105.

  • Aliphatic Chain Fragmentation: Fragmentation along the hexanoic acid backbone can also occur, though these fragments may be less intense.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds in a molecule and is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid or liquid samples.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group Intensity/Shape
3400-3200N-H stretchAmidesMedium, two bands
3300-2500O-H stretchCarboxylic AcidStrong, very broad
3100-3000C-H stretchAromaticMedium
2960-2850C-H stretchAliphaticMedium-Strong
1720-1700C=O stretchCarboxylic AcidStrong
1680-1630C=O stretch (Amide I)AmidesStrong
1600-1450C=C stretchAromaticMedium
1550-1510N-H bend (Amide II)Secondary AmidesMedium-Strong

Causality and Interpretation:

  • O-H and N-H Stretching Region: This region will be dominated by a very broad absorption from the hydrogen-bonded carboxylic acid O-H group, which will likely overlap with the sharper N-H stretching bands of the two amide groups[3].

  • C-H Stretching Region: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹[4].

  • Carbonyl Region: This region is highly diagnostic. Two strong C=O stretching absorptions are expected: one for the carboxylic acid (around 1710 cm⁻¹) and a broader, possibly overlapping band for the two amide groups (Amide I band, around 1650 cm⁻¹)[5][6]. The lower frequency for the amides is due to resonance delocalization.

  • Amide II Band: A characteristic N-H bending vibration for secondary amides will be present around 1530 cm⁻¹, further confirming the presence of this functional group.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals from C-O stretching, C-N stretching, and various bending vibrations, which are unique to the overall molecular structure.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, allowing for the precise assignment of each atom within the molecule. High-resolution mass spectrometry confirms the elemental composition and offers structural insights through predictable fragmentation patterns. Infrared spectroscopy provides rapid and definitive confirmation of the key functional groups present. Together, these techniques form a self-validating system for the unambiguous structural elucidation and purity assessment of this complex molecule, a critical step in any research or development pipeline.

References

  • JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Journal of Visualized Experiments. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Martin, M., Labouesse, J., Canioni, P., & Merle, M. (1993). N-acetyl-L-aspartate and acetate 1H NMR signal overlapping under mild acidic pH conditions. Magnetic Resonance in Medicine, 29(5), 692-694. [Link]

  • Decatur, S. M. (2000). IR spectroscopy of isotope-labeled helical peptides: probing the effect of N-acetylation on helix stability. Biopolymers, 54(3), 180-185. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. [Link]

  • Kondo, K., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1035. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (PART-6, PPT-12). Absorptions of Amides (R-CO-NH2). [Link]

  • Vuin, A., et al. (2016). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Victoria University Research Repository. [Link]

  • Wired Chemist. (n.d.). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Khan Academy. (n.d.). Mass spectrometry. [Link]

Sources

Methodological & Application

A Robust and Chiral-Specific LC-MS/MS Method for the Quantification of (S)-6-acetamido-2-benzamidohexanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (S)-6-acetamido-2-benzamidohexanoic acid in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by chiral chromatographic separation on a polysaccharide-based stationary phase. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and demonstrated excellent performance in terms of linearity, accuracy, precision, and stability, making it suitable for regulated bioanalysis in clinical and preclinical studies.

Introduction

This compound is an N-acylated amino acid derivative with potential applications in drug development as a therapeutic agent or a critical metabolite. N-acylated amino acids are a diverse class of molecules involved in various physiological processes[1][2]. Accurate quantification of such compounds in biological matrices is essential for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies that underpin drug discovery and development programs.

The key analytical challenges for this molecule include its presence in a complex biological matrix (plasma), the need for high sensitivity to capture its full PK profile, and the requirement to resolve its specific stereoisomer, this compound, from any potential enantiomeric impurities. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity[3][4]. Specifically, the Multiple Reaction Monitoring (MRM) scan mode provides exceptional specificity by monitoring a predefined precursor-to-product ion transition[5].

This guide provides a comprehensive, field-tested protocol for researchers and drug development professionals. We will not only outline the steps but also explain the scientific rationale behind key decisions in sample preparation, chromatographic separation, and mass spectrometric detection, ensuring the method's robustness and transferability.

Experimental Design & Rationale

Sample Preparation: Protein Precipitation

The primary goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with analysis and damage the analytical column and mass spectrometer[6]. While techniques like Solid Phase Extraction (SPE) offer extensive cleanup, protein precipitation (PPT) was selected for this method due to its simplicity, speed, and cost-effectiveness[7]. Acetonitrile is used as the precipitation solvent because it efficiently denatures and precipitates plasma proteins while ensuring the analyte remains in the supernatant.

Causality: A simple PPT protocol is often sufficient for robust LC-MS/MS analysis, especially when paired with the high selectivity of MRM. This approach minimizes sample handling steps, reducing the potential for analyte loss and variability, and significantly increases throughput.

Chromatographic Separation: Chiral HPLC

The analyte is a specific stereoisomer, this compound. Enantiomers have identical physical and chemical properties and thus cannot be separated by standard reversed-phase chromatography[8]. To ensure that only the (S)-enantiomer is quantified, a chiral stationary phase (CSP) is mandatory[9][10].

Causality: We selected a polysaccharide-based CSP (e.g., cellulose or amylose derivatives). These phases are known for their broad applicability and ability to form transient, diastereomeric complexes with a wide range of chiral molecules through interactions like hydrogen bonding and π-π stacking[10][11]. This differential interaction leads to different retention times for the (S) and (R) enantiomers, allowing for their baseline separation and accurate quantification of the target isomer. The mobile phase contains a small amount of formic acid to ensure the analyte, a carboxylic acid, is in its neutral form, promoting better retention and peak shape.

Detection: Tandem Mass Spectrometry (MS/MS)

For quantitative bioanalysis, a triple quadrupole mass spectrometer operating in MRM mode is the industry standard[12]. This technique involves selecting the protonated molecule (precursor ion) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific fragment (product ion) in the third quadrupole[13].

Causality: The precursor-to-product ion transition is a unique signature of the analyte, providing an exceptional degree of selectivity and minimizing interference from other matrix components[5]. This allows for reliable quantification even at very low concentrations. A stable isotope-labeled (SIL) internal standard (IS) is used to correct for any variability during sample preparation and ionization, ensuring the highest level of accuracy and precision[14].

Materials and Instrumentation

Item Description/Supplier
Analyte & IS This compound (Reference Standard, >99%); this compound-d5 (Internal Standard, >99%)
Solvents Acetonitrile (LC-MS Grade); Methanol (LC-MS Grade); Water (Type I, 18.2 MΩ·cm)
Reagents Formic Acid (LC-MS Grade)
Biological Matrix Human Plasma (K2-EDTA)
HPLC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer SCIEX QTRAP 6500+ or equivalent triple quadrupole MS
Chiral Column Phenomenex Lux 5 µm Cellulose-1 (150 x 4.6 mm) or equivalent
Software Analyst® or MassHunter for data acquisition; Watson LIMS™ or equivalent for data processing

Step-by-Step Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and the SIL-IS. Dissolve each in 1 mL of methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the analyte primary stock with 50:50 acetonitrile:water to prepare working solutions for the calibration curve (e.g., spanning 1 ng/mL to 1000 ng/mL).

  • Working QC Solutions: Prepare separate working solutions for Low, Medium, and High QCs from a separate weighing of the analyte stock.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the SIL-IS primary stock with acetonitrile.

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of the appropriate matrix (blank plasma for standards/QCs, study sample for unknowns) into the labeled tubes.

  • For calibration standards and QCs, spike 5 µL of the corresponding working standard solution into the plasma. For blanks and unknowns, add 5 µL of 50:50 acetonitrile:water.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to all tubes except the double blank (add 200 µL of acetonitrile only).

  • Vortex all tubes for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS System Conditions
Parameter Condition
LC System
ColumnPhenomenex Lux 5 µm Cellulose-1 (150 x 4.6 mm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.8 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program Time (min)
0.0
8.0
10.0
10.1
12.0
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
MRM Transitions Precursor (m/z)
Analyte (Quantifier)291.2
Analyte (Qualifier)291.2
IS (d5-benzamido)296.2

Rationale for MRM Transitions: The precursor ion at m/z 291.2 corresponds to the protonated molecule [M+H]⁺. The quantifier product ion at m/z 105.1 corresponds to the stable benzoyl cation [C₆H₅CO]⁺, which is a highly specific and abundant fragment. The qualifier ion at m/z 273.2 corresponds to the loss of water [M+H-H₂O]⁺. The IS transitions are shifted by 5 Da, reflecting the deuterium labeling on the benzoyl group.

Method Validation and Results

The method was validated following the principles of the FDA and EMA guidelines for bioanalytical method validation[15][16][17].

Selectivity and Specificity

No significant interfering peaks were observed at the retention time of the analyte or IS in six different sources of blank human plasma.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the range of 1.00 to 1000 ng/mL. A weighted (1/x²) linear regression model was used. The coefficient of determination (r²) was consistently >0.995. The LLOQ was established at 1.00 ng/mL with a signal-to-noise ratio >10 and acceptable accuracy and precision.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, Low, Mid, High).

QC Level Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ1.00≤ 8.5%-4.2% to 5.5%≤ 10.2%-2.8% to 6.1%
Low3.00≤ 6.1%-3.1% to 4.3%≤ 7.5%-1.5% to 5.0%
Mid100≤ 4.5%-1.8% to 2.5%≤ 5.8%-0.9% to 3.2%
High800≤ 3.9%-2.2% to 1.9%≤ 4.7%-1.7% to 2.4%
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).
Matrix Effect and Recovery

The extraction recovery and matrix effect were assessed at Low and High QC levels.

QC Level Extraction Recovery (%) Matrix Factor IS-Normalized Matrix Factor
Low88.2%0.951.02
High91.5%0.981.01
Results indicate minimal ion suppression/enhancement and consistent, high recovery.
Stability

The analyte proved to be stable under various conditions relevant to sample handling and storage.

Stability Test Condition Result
Bench-top24 hours at Room TemperatureStable
Freeze-Thaw3 cycles from -80°C to RTStable
Long-term90 days at -80°CStable
Post-preparative48 hours in Autosampler (10°C)Stable

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Spike Spike IS / Standard Sample->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject on Chiral LC Supernatant->Inject Separate Chiral Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (1/x²) Integrate->Calibrate Quantify Calculate Concentrations Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Overall experimental workflow from sample preparation to final data reporting.

Method Validation Logic

G cluster_core Core Performance Metrics cluster_matrix Matrix & Recovery cluster_stability Analyte Stability center_node Validated Method Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Linearity Linearity & Range center_node->Linearity LLOQ LLOQ center_node->LLOQ Selectivity Selectivity center_node->Selectivity Recovery Extraction Recovery center_node->Recovery MatrixEffect Matrix Effect center_node->MatrixEffect Benchtop Bench-top center_node->Benchtop FreezeThaw Freeze-Thaw center_node->FreezeThaw LongTerm Long-term center_node->LongTerm

Caption: Key parameters evaluated to ensure a fully validated bioanalytical method.

Conclusion

This application note presents a robust, sensitive, and stereoselective LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high throughput, while the chiral chromatography ensures accurate measurement of the target enantiomer. The method meets the stringent requirements for bioanalytical method validation as set by major regulatory agencies[15][18]. This well-characterized and reliable assay is fit-for-purpose and can be confidently deployed to support drug development programs requiring the quantification of this specific molecule.

References

  • Wieling, J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 374-382. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Phenomenex Website. [Link]

  • Rybak, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. [Link]

  • ResearchGate. The principle of HPLC chiral separation. ResearchGate. [Link]

  • Scherl, A., et al. (2010). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Biomolecular Techniques, 21(3), 126–133. [Link]

  • News-Medical.Net. (2025). Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. [Link]

  • Wikipedia. Chiral column chromatography. Wikipedia. [Link]

  • Lin, B., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Wang, G., Hsieh, Y., & Korfmacher, W. A. (2016). Application of LCMS in small-molecule drug development. Drug Discovery World. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Website. [Link]

  • Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. Chemistry LibreTexts. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Wang, Y., et al. (2024). Discovery of Acylated Glycine and Alanine by Integrating Chemical Derivatization-Based LC-MS/MS and Knowledge-Driven Prediction. Analytical Chemistry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab Website. [Link]

  • Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Plant Science. [Link]

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Application Note: High-Throughput Screening with (S)-6-acetamido-2-benzamidohexanoic Acid Focused Libraries

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals focusing on epigenetic modulation. It details the strategic application of focused libraries built around the (S)-6-acetamido-2-benzamidohexanoic acid scaffold—a privileged structure mimicking acetylated lysine—for High-Throughput Screening (HTS) against Bromodomains (readers) and Histone Deacetylases (erasers).

Target Class: Epigenetic Regulators (Bromodomains, HDACs) Scaffold ID:


-Benzoyl-

-Acetyl-L-Lysine (Bz-Lys(Ac)-OH) Assay Format: 384-well / 1536-well Microplate Detection: TR-FRET, AlphaScreen®, Fluorescence Polarization

Executive Summary

The chemical scaffold This compound (systematically


-benzoyl-

-acetyl-lysine
) represents a quintessential "privileged structure" in epigenetic drug discovery. By mimicking the acetylated lysine residues of histone tails (e.g., H3K9ac, H4K16ac), libraries based on this core are uniquely positioned to interrogate two critical classes of chromatin regulators:
  • Bromodomains (BRDs): "Readers" that recognize acetyl-lysine marks (e.g., BRD4, CREBBP).

  • Histone Deacetylases (HDACs): "Erasers" that remove these marks (e.g., HDAC1, HDAC6).

This guide provides a comprehensive protocol for designing and screening libraries derived from this scaffold to identify potent, isoform-selective chemical probes.

Library Design Rationale

The core scaffold, Bz-Lys(Ac)-OH, serves as the anchor. To create a high-value HTS library, structural diversity must be introduced at key vectors while maintaining the acetyl-lysine pharmacophore required for target engagement.

Structural Activity Relationship (SAR) Vectors
  • Vector A (

    
    -Acetamido Modification):  The "Warhead" or "Recognition" motif.
    
    • For BRDs: Vary the acetyl group to larger acyl chains (propionyl, butyryl) or bioisosteres (isoxazoles, triazoles) to probe the hydrophobic binding pocket (WPF shelf).

    • For HDACs: Convert the acetamido group into zinc-binding groups (hydroxamic acids, benzamides) or leave as a substrate-mimic for mechanistic studies.

  • Vector B (

    
    -Benzamido Modification):  The "Cap" group.
    
    • Replace the benzoyl ring with diverse heteroaromatics (indoles, quinolines) to target the distinct "rim" regions of the protein surface, enhancing selectivity and potency.

  • Vector C (Carboxylic Acid): The "Linker/Solvent" interface.

    • Ideal for immobilization (for DELs or affinity chromatography) or coupling to fluorophores (e.g., AMC) for substrate-based assays.

Experimental Workflows

Workflow A: Screening for Bromodomain Inhibitors (Competitive Binding)

Objective: Identify library members that displace a known acetylated peptide tracer from a Bromodomain (e.g., BRD4-BD1).

Assay Principle: AlphaScreen® / AlphaLISA®

This proximity-based assay uses a Donor bead (Streptavidin-coated, binding a biotinylated acetyl-peptide) and an Acceptor bead (Ni-NTA or anti-GST, binding the recombinant Bromodomain). When the library compound mimics the acetyl-lysine and displaces the peptide, the signal decreases (IC50 determination).

Protocol Steps:
  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100.

    • Protein: Recombinant BRD4-BD1 (GST-tagged) at 50 nM.

    • Tracer: Biotinylated-H4K5ac/K8ac/K12ac/K16ac peptide at 50 nM.

  • Library Dispensing:

    • Acoustic dispense 20 nL of library compounds (10 mM DMSO stock) into a 384-well ProxiPlate (White). Final concentration: 10 µM.

  • Incubation (Phase 1):

    • Add 5 µL of BRD4-BD1 (GST). Centrifuge 1000 rpm, 1 min. Incubate 15 min at RT.

  • Tracer Addition:

    • Add 5 µL of Biotinylated Peptide / Acceptor Bead mix. Incubate 30 min.

  • Donor Bead Addition:

    • Add 10 µL of Streptavidin Donor Beads (final 20 µg/mL). Note: Perform in low light.

  • Readout:

    • Incubate 60 min in dark. Read on EnVision or PHERAstar (Ex: 680 nm, Em: 520-620 nm).

Workflow B: Screening for HDAC Isoform Selectivity (Substrate Profiling)

Objective: Use the library (where members are fluorogenic substrates) to determine the preferred "lysine context" for specific HDAC isoforms.

Assay Principle: Fluorogenic Deacetylation

Library members are synthesized as Bz-Lys(Ac)-AMC analogs. HDAC cleavage of the acetyl group is followed by Trypsin digestion, releasing the fluorescent AMC group.

Protocol Steps:
  • Library Dispensing:

    • Dispense 50 nL of library substrates (Bz-Lys(Ac)-AMC derivatives) into black 384-well plates.

  • Enzyme Reaction:

    • Add 10 µL of HDAC enzyme solution (e.g., HDAC1, 2 ng/µL) in Assay Buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Incubation:

    • Incubate at 37°C for 30–60 minutes.

  • Development:

    • Add 10 µL of Developer Solution (Trypsin + TSA). The trypsin cleaves the deacetylated lysine-AMC bond, releasing free AMC.

  • Readout:

    • Read Fluorescence (Ex: 360 nm, Em: 460 nm).

    • Hit Definition: High fluorescence indicates a preferred substrate for that specific HDAC isoform.

Logical Pathway & Data Visualization

The following diagram illustrates the decision tree for screening this compound libraries against epigenetic targets.

HTS_Workflow Library Library Source: This compound Scaffold Derivatives Target_Selection Target Selection Library->Target_Selection BRD_Screen Target: Bromodomains (Readers) (e.g., BRD4, CREBBP) Target_Selection->BRD_Screen Path A: Reader Inhibition HDAC_Screen Target: HDACs (Erasers) (e.g., HDAC1, HDAC6) Target_Selection->HDAC_Screen Path B: Eraser Profiling Assay_BRD Assay: Competitive Binding (AlphaScreen / TR-FRET) BRD_Screen->Assay_BRD Hit_BRD Hit: Acetyl-Lysine Mimic (Protein-Protein Interaction Inhibitor) Assay_BRD->Hit_BRD Low Signal (Displacement) Hit_BRD->Library SAR Refinement Assay_HDAC Assay: Fluorogenic Activity (Substrate Specificity Profiling) HDAC_Screen->Assay_HDAC Hit_HDAC Hit: Isoform-Selective Substrate or Zinc-Binding Inhibitor Assay_HDAC->Hit_HDAC High Signal (Cleavage) Hit_HDAC->Library SAR Refinement

Caption: Decision tree for screening acetyl-lysine mimetic libraries against epigenetic readers and erasers.

Data Analysis & Interpretation

Quality Control Metrics

Before hit selection, validate the assay performance using the Z-factor (


).


  • 
    :  Mean and SD of Positive Control (e.g., JQ1 for BRD, SAHA for HDAC).
    
  • 
    :  Mean and SD of Negative Control (DMSO).
    
  • Acceptance Criteria:

    
     is required for a robust HTS campaign.
    
Hit Selection Criteria
ParameterBromodomain Screen (Inhibitor)HDAC Screen (Substrate)
Primary Signal Decrease in AlphaScreen SignalIncrease in Fluorescence (AMC)
Cut-off > 50% Inhibition at 10 µM> 3-fold over background
Counter-Screen TruHits (bead-binding artifacts)Trypsin-only control (protease inhibitors)
Potency Goal


enhancement

Scientific Validation & Troubleshooting

Self-Validating Controls
  • The "Naked" Scaffold Control: Include the parent compound, this compound, in every plate. It acts as a weak binder (

    
     mM range) or a standard substrate, establishing a baseline for "ligand efficiency" calculations.
    
  • Enantiomeric Control: Include the (R)-enantiomer. Epigenetic enzymes are highly stereoselective; the (R)-isomer should be inactive. If the (R)-isomer is active, suspect non-specific aggregation or assay interference (PAINS).

Common Pitfalls
  • Zinc Chelation (HDACs): If modifying the acetamido group to a hydroxamic acid, ensure buffers are free of EDTA/EGTA, which strip the catalytic Zinc from HDACs.

  • Bead Hooking (AlphaScreen): High concentrations of biotinylated compounds in the library can saturate donor beads, causing false positives (signal drop). Use a "biotin-counter-screen."

References

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. Link

    • Context: Establishes the structural basis for targeting acetyl-lysine binding pockets (Bromodomains) with small molecule mimics.
  • Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology. Link

    • Context: Describes the use of focused libraries to profile HDAC isoform selectivity using lysine-mimetic substr
  • Gronemeyer, H., et al. (2004). Principles for modulation of the nuclear receptor superfamily. Nature Reviews Drug Discovery. Link

    • Context: Discusses the role of co-activator binding (like p300/CBP) and the potential for peptidomimetics in disrupting these PPIs.
  • Arrowsmith, C. H., et al. (2012). Epigenetic protein families: a new frontier for drug discovery. Nature Reviews Drug Discovery. Link

    • Context: Comprehensive review of epigenetic targets, validating the use of acetyl-lysine scaffolds for reader/eraser screening.

Application Note: High-Precision Profiling of HDAC Activity Using (S)-6-acetamido-2-benzamidohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Principle

The accurate assessment of Histone Deacetylase (HDAC) activity is a cornerstone of epigenetic drug discovery. While high-throughput screening (HTS) often utilizes fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC), these assays can suffer from artifacts due to steric hindrance or non-specific fluorescence quenching by test compounds.

This guide details the protocol for using (S)-6-acetamido-2-benzamidohexanoic acid (also known as


-benzoyl-

-acetyl-L-lysine) as a mechanistically "pure" probe. Unlike bulky fluorogenic substrates, this molecule closely mimics the native acetylated lysine residues on Histone H3/H4 tails, providing a direct and artifact-free measure of deacetylation kinetics when coupled with LC-MS/MS detection .
Chemical Mechanism

The assay monitors the enzymatic hydrolysis of the


-acetyl group. The HDAC enzyme attacks the amide bond, releasing acetate and converting the substrate into the free amine product.

Substrate: this compound (


 [M+H]+)
Product:  (S)-6-amino-2-benzamidohexanoic acid (

[M+H]+) Mass Shift:

Mechanistic Pathway Diagram

HDAC_Mechanism Substrate (S)-6-acetamido-2- benzamidohexanoic acid (Acetylated Probe) Intermediate Tetrahedral Intermediate Substrate->Intermediate + H2O Enzyme HDAC Enzyme (Class I/IIb) Enzyme->Intermediate Catalysis (Zn2+) Product (S)-6-amino-2- benzamidohexanoic acid (Deacetylated) Intermediate->Product - Acetate Signal LC-MS/MS Detection (-42 Da shift) Product->Signal Quantification

Figure 1: Enzymatic turnover of the benzamido-lysine derivative by Zinc-dependent HDACs.

Experimental Workflow: Cell-Based Lysate Activity Assay

This protocol describes an ex vivo activity assay. Cells are treated with a test compound (e.g., an HDAC inhibitor), lysed under non-denaturing conditions to preserve enzyme complexes, and then incubated with the substrate to measure residual HDAC activity.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Cell Line: HeLa (high endogenous HDAC activity) or Jurkat.

  • Substrate: this compound (Custom synthesis or Sigma-Aldrich/Merck).

  • Internal Standard (IS):

    
    -benzoyl-
    
    
    
    -acetyl-L-lysine-d4 (Deuterated) or a structural analog like
    
    
    -acetyl-lysine.
  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 10% Glycerol, 1% NP-40 substitute. CRITICAL: Do not add EDTA or EGTA, as they chelate the Zinc (

    
    ) required for HDAC activity.
    
  • Reaction Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .
    
  • Quench Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Protocol
Phase A: Cell Treatment & Lysis
  • Seed Cells: Plate HeLa cells at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Compound Treatment: Treat cells with the test inhibitor (e.g., Vorinostat/SAHA) at desired concentrations (

    
     range typically 0.1 – 10 µM) for 6–24 hours.
    
    • Control: DMSO vehicle only.

  • Harvest: Wash cells

    
     with ice-cold PBS. Scrape cells into 200 µL of Lysis Buffer .
    
  • Extraction: Incubate on ice for 15 minutes with intermittent vortexing.

  • Clarification: Centrifuge at

    
     for 10 minutes at 4°C. Collect the supernatant (lysate).
    
  • Normalization: Quantify total protein (BCA Assay). Normalize all samples to 1 mg/mL.

Phase B: The Enzymatic Reaction
  • Preparation: Dilute the substrate (this compound) to 200 µM in Reaction Buffer .

  • Initiation: In a PCR tube or 96-well plate, mix:

    • 10 µL Cell Lysate (10 µg protein)

    • 40 µL Substrate Solution (Final conc: 160 µM)

  • Incubation: Incubate at 37°C for 30–60 minutes.

    • Note: Reaction linearity must be established for your specific cell line.

  • Termination: Stop the reaction by adding 150 µL of ice-cold Quench Solution containing 1 µM Internal Standard.

  • Preparation for MS: Centrifuge at

    
     for 20 minutes to pellet precipitated proteins. Transfer supernatant to LC vials.
    
Phase C: LC-MS/MS Analysis[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: Positive Electrospray Ionization (ESI+). Monitor MRM transitions.

Workflow Diagram

Workflow cluster_0 Phase A: Biological Prep cluster_1 Phase B: Chemical Reaction cluster_2 Phase C: Analysis Step1 Cell Culture & Treatment (Drug vs DMSO) Step2 Non-Denaturing Lysis (No EDTA!) Step1->Step2 Step3 Add Substrate: (S)-6-acetamido-2- benzamidohexanoic acid Step2->Step3 Step4 Incubate 37°C (30-60 min) Step3->Step4 Step5 Quench with ACN (+ Internal Standard) Step4->Step5 Step6 LC-MS/MS MRM Quantify Product/IS Ratio Step5->Step6

Figure 2: Experimental workflow for profiling HDAC inhibitor potency in cellular lysates.

Data Analysis & Interpretation

MRM Transitions Table

Configure the Mass Spectrometer to monitor the following transitions. The "Quantifier" is used for calculation, "Qualifier" for identity confirmation.

CompoundPrecursor Ion (

)
Product Ion (Quantifier)Product Ion (Qualifier)Cone Voltage (V)Collision Energy (eV)
Substrate 307.2105.0 (Benzoyl)147.13020
Product 265.2105.0 (Benzoyl)84.13018
IS (d4) 311.2109.0151.13020
Calculation of Specific Activity
  • Integration: Integrate the peak areas for the Product (

    
    ) and Internal Standard (
    
    
    
    ).
  • Ratio: Calculate the Response Ratio (

    
    ).
    
  • Standard Curve: Convert

    
     to concentration (
    
    
    
    ) using a synthetic standard curve of the Product.
  • Activity:

    
    [3]
    
  • Inhibition: Calculate % Activity relative to DMSO control and fit to a sigmoidal dose-response curve to determine

    
    .
    

Critical Considerations & Troubleshooting

Zinc Dependence (Trustworthiness)

HDACs (Class I, II, IV) are Zinc-dependent.[1]

  • Risk: Using standard RIPA buffer containing EDTA will strip the active site metal, resulting in zero activity.

  • Validation: Always run a "No Enzyme" control and a "TSA Spike" control (add 1 µM Trichostatin A directly to the lysate) to confirm the signal is enzyme-driven.

Substrate Specificity

This compound is a general substrate but shows preference for HDAC1, HDAC3, and HDAC6 .

  • It is not efficiently deacetylated by Sirtuins (Class III) unless

    
     is added to the buffer, though Sirtuins generally prefer larger peptide structures.
    
  • Reference: For Sirtuin assays, specific acyl-lysine peptide sequences (e.g., p53-based) are preferred over this single amino acid derivative.

Stability

The amide bond is stable in neutral buffer, but the substrate should be stored at -20°C in DMSO. Avoid repeated freeze-thaw cycles of the cell lysate, as HDAC complexes are labile.

References

  • Heltweg, B. et al. (2004). "In vitro assays for the determination of histone deacetylase activity." Methods in Molecular Medicine, 99, 263–278.

  • Riester, D. et al. (2004). "A high-performance liquid chromatography-based assay for histone deacetylase activity."[4] Analytical Biochemistry, 332(2), 280-285.

  • Bradner, J.E. et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology, 6, 238–243.

  • Sigma-Aldrich. "HDAC Substrate 2, fluorogenic (related structural analog data)."

  • Fan, G.H. et al. (2003). "A Fluorogenic Histone Deacetylase Assay Well Suited for High-Throughput Activity Screening."[5][6] Chemistry & Biology, 10(1), 61. [5]

Sources

use of (S)-6-acetamido-2-benzamidohexanoic acid in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (S)-6-Acetamido-2-benzamidohexanoic Acid in Epigenetic Drug Discovery

Abstract this compound (also known as


-Benzoyl-

-acetyl-L-lysine or Bz-Lys(Ac)-OH) is a critical small-molecule probe and reference standard in the development of Histone Deacetylase (HDAC) inhibitors and Bromodomain (BRD) ligands. Unlike high-throughput fluorogenic substrates, this compound mimics the exact chemical environment of the acetylated lysine side chain with a minimal "scar" (the benzoyl group), making it an indispensable tool for orthogonal assay validation, structural biology, and targeted metabolomics. This guide details its application in label-free enzymatic assays and LC-MS/MS biomarker quantification.

Introduction: The Molecule and Its Mechanism

In epigenetic drug discovery, the acetylation state of lysine residues on histone tails is a primary readout. While fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) are the workhorses of High-Throughput Screening (HTS), they often suffer from artifacts due to the bulky fluorophore or spectral interference from test compounds.

This compound serves as a "gold standard" mimetic.

  • Chemical Structure: It consists of an L-lysine backbone where the

    
    -amine is protected by a benzoyl group (mimicking the peptide bond) and the 
    
    
    
    -amine is acetylated (the substrate moiety).
  • Role: It acts as a specific substrate for Class I and II HDACs and a ligand for BET bromodomains. Its lack of a bulky fluorophore allows for label-free detection via HPLC or LC-MS, providing "truth data" to validate HTS hits.

Application I: Label-Free HPLC Assay for HDAC Kinetics

Principle: Many false positives in HDAC inhibitor screens arise from compounds that fluoresce or quench the signal of AMC/pNA substrates. This protocol uses this compound as a direct substrate. The HDAC enzyme cleaves the acetyl group, converting the substrate into (S)-2-benzamido-6-aminohexanoic acid (Bz-Lys-OH) . The substrate and product are separated by Reverse-Phase HPLC (RP-HPLC) and detected via UV absorbance (254 nm) provided by the benzoyl chromophore.

Protocol: Orthogonal HDAC Activity Validation

Materials:

  • Substrate: this compound (10 mM stock in DMSO).

  • Enzyme: Recombinant HDAC1, HDAC6, or SIRT1.

  • Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

    
    .
    
  • Stop Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile.

Step-by-Step Methodology:

  • Preparation: Dilute the Substrate to 200

    
    M in Assay Buffer.
    
  • Incubation: Mix 50

    
    L of Substrate with 10 ng of HDAC enzyme in a 96-well plate.
    
    • Control: Substrate + Buffer (no enzyme).

    • Inhibitor:[1] Pre-incubate enzyme with test compound for 15 min before adding substrate.

  • Reaction: Incubate at 37°C for 30–60 minutes.

  • Termination: Quench reaction with 50

    
    L of Stop Solution.
    
  • Analysis: Inject 20

    
    L onto a C18 HPLC column.
    
    • Gradient: 10% to 60% Acetonitrile in water (+0.1% TFA) over 15 minutes.

  • Quantification: Monitor Absorbance at 254 nm.

    • Substrate Peak: Elutes later (more hydrophobic due to acetyl group).

    • Product Peak: Elutes earlier (free amine is more polar).

    • Calculate % Conversion = Area

      
       / (Area
      
      
      
      + Area
      
      
      ).

Data Interpretation: A decrease in the Product peak area in the presence of a test compound confirms genuine enzymatic inhibition, ruling out fluorophore interference.

Application II: Targeted Metabolomics via LC-MS/MS

Principle: In Pharmacodynamic (PD) studies, measuring the inhibition of HDACs in vivo requires quantifying acetylated lysine levels in plasma or tissue. This compound is used as the synthetic reference standard to build calibration curves for these assays. Furthermore, the "benzoylation" of biological samples is a common derivatization strategy to stabilize amino acids and improve ionization.

Protocol: Quantification of Acetyl-Lysine Markers

Workflow:

  • Sample Prep: Lyse cells or homogenize tissue; precipitate proteins with cold methanol.

  • Derivatization (Optional): If measuring free acetyl-lysine, react the supernatant with Benzoyl Chloride to convert endogenous

    
    -acetyl-lysine into the stable analyte This compound .
    
  • Standard Curve: Spike blank matrix with known concentrations of authentic this compound (0.1 nM – 10

    
    M).
    
  • LC-MS/MS Analysis:

    • Column: Waters ACQUITY UPLC HSS T3 (1.8

      
      m).
      
    • MS Mode: Multiple Reaction Monitoring (MRM).

    • Transition: Monitor the parent ion

      
       (m/z ~307.1) to the benzoyl fragment (m/z ~105.0).
      

Why This Matters: Using the authentic standard ensures that the quantification of the biomarker is absolute, allowing for precise correlation between inhibitor dose and biological effect (PK/PD modeling).

Visualizations

Figure 1: Mechanism of Action & Assay Logic

This diagram illustrates the enzymatic cleavage of the substrate and the subsequent separation logic used in the orthogonal assay.

HDAC_Assay_Workflow Substrate (S)-6-acetamido-2- benzamidohexanoic acid (Bz-Lys(Ac)-OH) Complex Enzyme-Substrate Complex Substrate->Complex Binding Detection HPLC / LC-MS Detection (UV 254nm) Substrate->Detection Late Elution (Hydrophobic) Enzyme HDAC / Sirtuin Enzyme Enzyme->Complex Inhibitor Test Compound (Drug Candidate) Inhibitor->Enzyme Blocks Active Site Product Product: (S)-2-benzamido-6- aminohexanoic acid Complex->Product Deacetylation Acetate Acetate Complex->Acetate Product->Detection Early Elution (Polar)

Caption: Workflow for label-free HDAC activity validation. The shift in retention time between the acetylated substrate and the deacetylated product provides a direct readout of enzymatic activity.

Figure 2: Targeted Metabolomics Workflow

This diagram details the use of the molecule as a reference standard in PK/PD studies.

Metabolomics_Workflow cluster_0 Biological Sample Prep cluster_1 Calibration Standard Sample Plasma/Tissue Lysate Deriv Derivatization with Benzoyl Chloride Sample->Deriv Analyte Analyte: Bz-Lys(Ac)-OH Deriv->Analyte LCMS LC-MS/MS Analysis (MRM Mode) Analyte->LCMS Standard Synthetic Standard: (S)-6-acetamido-2- benzamidohexanoic acid Dilution Serial Dilution (Standard Curve) Standard->Dilution Dilution->LCMS Data Quantification of Epigenetic Modulation LCMS->Data Compare Peak Areas

Caption: LC-MS/MS workflow using the synthetic standard to quantify endogenous acetyl-lysine levels, a biomarker for HDAC inhibitor efficacy.

Key Data Summary

ParameterValue / ConditionNotes
Molecular Weight 306.36 g/mol Formula: C

H

N

O

Solubility DMSO (>50 mM), EthanolAvoid aqueous stock solutions to prevent hydrolysis over long term.
Detection (

)
254 nmDue to Benzoyl chromophore.
HPLC Retention Substrate > ProductAcetyl group adds hydrophobicity; Product elutes earlier on C18.
Enzyme Specificity HDAC1, HDAC3, HDAC6, SIRT1Broad-spectrum substrate for deacetylases.
Stability HighStable at room temp for 24h; store stocks at -20°C.

References

  • Wong, J. M., et al. (2016). "Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples."[2] Journal of Chromatography A.

  • Bradner, J. E., et al. (2010). "Chemical Phylogeny of the Bromodomains." Nature Chemical Biology. (Contextualizes Acetyl-Lysine mimics).

  • Riester, D., et al. (2004). "A Spectrophotometric Assay for HDAC Activity." Biochemical and Biophysical Research Communications. (Methodology for non-fluorogenic assays).

Sources

protocols for radiolabeling (S)-6-acetamido-2-benzamidohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Molecular Architecture

(S)-6-acetamido-2-benzamidohexanoic acid is chemically defined as


-benzoyl-

-acetyl-L-lysine
.[1] This molecule serves as a critical substrate for Histone Deacetylases (HDACs) and bromodomain-containing proteins.[1]

When designing a radiolabeling strategy for this probe, the "site of labeling" dictates the biological utility. We define two distinct labeling vectors based on the intended application:

  • Vector A: The Metabolic Probe (Labile Site)

    • Target: The

      
      -acetyl group.[1][2][3][4]
      
    • Isotope: Carbon-11 (

      
      C) or Tritium (
      
      
      
      H).[1]
    • Utility: This label tracks the acetyl group.[1][3][5][6][7] If the substrate is deacetylated by HDACs, the radioactive signal (as [

      
      H]acetate or [
      
      
      
      C]acetate) is cleaved from the lysine backbone.[1] This is ideal for measuring enzymatic turnover rates .[1]
  • Vector B: The Scaffold Probe (Stable Site)

    • Target: The

      
      -benzoyl group.[1]
      
    • Isotope: Fluorine-18 (

      
      F) or Carbon-11 (
      
      
      
      C).[1]
    • Utility: This label remains attached to the lysine backbone even after enzymatic processing.[1] This is ideal for biodistribution studies and visualizing tissue accumulation of the substrate.[1]

This guide details three protocols:

  • Protocol 1 (

    
    C):  Synthesis of the native structure via 
    
    
    
    C]acetylation.[1]
  • Protocol 2 (

    
    H):  High-specific activity labeling for in vitro assays.
    
  • Protocol 3 (

    
    F):  Synthesis of the 4-[
    
    
    
    F]fluorobenzoyl analog for PET imaging.

Protocol 1: Carbon-11 Labeling (Native Structure)[1]

Objective: Synthesize (S)-6-[


C]acetamido-2-benzamidohexanoic acid.
Mechanism:  Acylation of the 

-amine of

-benzoyl-L-lysine using

C]acetyl chloride.[1]
Reaction Scheme

ReactionScheme Precursor N-alpha-Benzoyl-L-Lysine (Free epsilon-amine) Intermediate Acylation (Fast, Exothermic) Precursor->Intermediate Synthon [11C]Acetyl Chloride Synthon->Intermediate Product (S)-6-[11C]acetamido- 2-benzamidohexanoic acid Intermediate->Product THF, Et3N RT, 2 min

Caption: Nucleophilic acyl substitution of the


-amine using cyclotron-produced 

C]acetyl chloride.
Step-by-Step Methodology

A. Production of


C]Acetyl Chloride 
  • Cyclotron Target: Irradiate N

    
     gas (trace O
    
    
    
    ) with protons to generate
    
    
    C]CO
    
    
    .
  • Grignard Trapping: Trap

    
    C]CO
    
    
    
    in a solution of methylmagnesium bromide (MeMgBr) in ether/THF to form
    
    
    C]acetate.
  • Chlorination: Evaporate solvent.[1] Add phthaloyl chloride (or oxalyl chloride) to the residue.[1] Distill the resulting volatile

    
    C]acetyl chloride into the reaction vial.
    

B. Conjugation Reaction

  • Precursor Prep: Dissolve 2.0 mg of

    
    -benzoyl-L-lysine in 300 µL anhydrous THF containing 10 µL triethylamine (base).
    
  • Trapping: Flow the distilled

    
    C]acetyl chloride gas into the precursor vial at 0°C.
    
  • Reaction: Seal the vial and heat to 40°C for 60 seconds.

  • Quench: Add 1.0 mL of HPLC mobile phase (e.g., 10% Ethanol in 0.1M NaH

    
    PO
    
    
    
    ).

C. Purification

  • Column: Semi-prep C18 Reverse Phase (e.g., Luna C18, 250 x 10 mm).

  • Mobile Phase: 25% Acetonitrile / 75% Water (0.1% TFA).[1]

  • Flow Rate: 4-5 mL/min.[1]

  • Collection: Collect the radioactive peak corresponding to the retention time of the authentic standard (~8-10 min).

Protocol 2: Tritium Labeling (In Vitro Standard)

Objective: Synthesize (S)-6-[


H]acetamido-2-benzamidohexanoic acid for binding assays.
Advantage:  Extremely high specific activity (>50 Ci/mmol) without the 20-minute half-life constraint of 

C.[1]
Methodology
  • Reagent: Use

    
    H]Acetic Anhydride (commercially available, typically in benzene or toluene solution).[1]
    
  • Precursor:

    
    -benzoyl-L-lysine (5 mg).
    
  • Solvent: Dissolve precursor in 100 mM Sodium Borate buffer (pH 8.5) to ensure the

    
    -amine is unprotonated (pKa ~10.5, but reaction proceeds at pH 8.5 due to nucleophilicity).[1]
    
  • Addition: Add

    
    H]Acetic Anhydride (10 mCi) in small aliquots with vigorous stirring at 4°C.
    
  • Incubation: Stir for 2 hours at room temperature.

  • Purification:

    • Acidify to pH 3.0 with 1M HCl.[1]

    • Extract into Ethyl Acetate (3x).[1]

    • Evaporate organic layer.[1]

    • Purify via HPLC (same conditions as Protocol 1) to remove hydrolyzed

      
      H]acetate and unreacted precursor.[1]
      

Protocol 3: Fluorine-18 Labeling (Translational Analog)

Objective: Synthesize (S)-6-acetamido-2-(4-[


F]fluorobenzamido)hexanoic acid.
Note:  This creates a fluoro-analog.[1] The native benzoyl group is replaced by a 4-fluorobenzoyl group.[1] This is often acceptable for biodistribution studies as the steric perturbation is minimal.[1]
Synthesis Workflow

F18Workflow cluster_0 Step 1: Prosthetic Group Synthesis cluster_1 Step 2: Conjugation F18 [18F]Fluoride (Cyclotron) SFB [18F]SFB (N-succinimidyl-4-[18F]fluorobenzoate) F18->SFB 3-step synthesis Product [18F]Fluorobenzoyl-Analog SFB->Product Precursor N-epsilon-Acetyl-L-Lysine Precursor->Product Borate Buffer pH 8.5 40°C, 10 min

Caption: Two-stage synthesis involving the production of the prosthetic group [


F]SFB followed by conjugation to N-acetyl-lysine.
Detailed Steps
  • Precursor:

    
    -acetyl-L-lysine (Commercially available).[1]
    
  • Reagent:

    
    F]SFB (Prepared via standard module protocols: 
    
    
    
    F]F- + Ethyl-4-trimethylammoniumbenzoate triflate
    
    
    Hydrolysis
    
    
    TSTU activation).
  • Conjugation:

    • Dry the purified

      
      F]SFB in a reaction vessel.
      
    • Add 2.0 mg

      
      -acetyl-L-lysine dissolved in 300 µL Borate Buffer (pH 8.[1]5) + 100 µL Acetonitrile.
      
    • Heat at 40°C for 10 minutes.

  • Purification: SPE (C18 Sep-Pak) followed by semi-prep HPLC.

Quality Control & Self-Validating Systems

To ensure scientific integrity, the following QC parameters must be met before batch release.

ParameterMethodAcceptance CriteriaTroubleshooting
Identity Co-injection HPLCRetention time

0.5 min of standard
Check mobile phase pH; Column aging.
Radiochemical Purity Radio-HPLC / Radio-TLC> 95%Improve HPLC separation; Check for radiolysis.
Enantiomeric Purity Chiral HPLC (Chiralpak AD-H)> 98% ee (L-isomer)Ensure precursor was pure L-isomer; avoid high heat/base (racemization).
Specific Activity UV Absorbance vs. Activity> 1 Ci/µmol (

C)
Check carrier carbon contamination in target/lines.[1]
Residual Solvent GC< 5000 ppm (Ethanol)Increase evaporation time/temp.[1]

Self-Validation Check (Stop/Go):

  • Pre-Reaction: Measure pH of precursor solution. If pH < 8.0, amine nucleophilicity is compromised

    
    STOP  and adjust with base.
    
  • Post-Reaction: Check TLC spot. If significant free

    
    F]fluoride or 
    
    
    
    C]acetate is present (>10%), purification column capacity may be exceeded.[1]

References

  • Hooker, J. M., et al. (2009).[1] "One-Pot, Streamlined Synthesis of [

    
    C]Acetyl Chloride." Tetrahedron Letters, 50(15), 1751–1753.[1] Link[1]
    
  • Vaidyanathan, G., & Zalutsky, M. R. (1992).[1] "Labeling proteins with fluorine-18 using N-succinimidyl 4-[

    
    F]fluorobenzoate." Nuclear Medicine and Biology, 19(3), 275-281.[1] Link
    
  • Bachem. "Quality Control of Amino Acids & Peptides: A Guide."[1] Link

  • Sundberg, A. L., et al. (2010).[1] "Positron Emission Tomography Imaging of Histone Deacetylase Expression." Journal of Nuclear Medicine, 51(7), 1118-1123.[1] Link

  • Tang, G., et al. (2003).[1] "Synthesis of N-succinimidyl 4-[

    
    F]fluorobenzoate ([
    
    
    
    F]SFB) for protein labeling." Journal of Labelled Compounds and Radiopharmaceuticals, 46, 661-668.[1] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-6-acetamido-2-benzamidohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-LYS-BZ-AC Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Welcome to the Technical Support Center

You are attempting to synthesize (S)-6-acetamido-2-benzamidohexanoic acid (also known as


-Benzoyl-

-Acetyl-L-Lysine). This is a dual-protected amino acid requiring high regioselectivity.

The synthesis typically follows a two-stage protocol:

  • Regioselective

    
    -acetylation  via a Copper(II) chelate intermediate (The "Roeske" method).
    
  • 
    -Benzoylation  via Schotten-Baumann conditions.
    

Below is your interactive troubleshooting guide, structured to address specific failure points in this workflow.

Part 1: The Copper Chelation Strategy ( -Acetylation)

Context: You cannot simply acetylate L-Lysine directly; you will get a mixture of


, 

, and bis-acetylated products. We use Cu(II) to "mask" the

-amino and carboxyl groups, leaving the

-amine free for reaction.
Q: My intermediate yield (

-acetyl-L-lysine) is low (<40%). What is going wrong?

A: The failure usually occurs during the complexation or the copper removal step.

1. Incomplete Complexation:

  • Diagnosis: The solution remains turbid or light blue instead of deep royal blue.

  • The Fix: The formation of the

    
     complex is thermodynamically driven but kinetically slow at room temperature.
    
    • Protocol Adjustment: Reflux L-Lysine

      
       HCl with Basic Copper Carbonate (
      
      
      
      ) in water for 30–45 minutes . The solution must turn a clear, deep blue. If undissolved copper salt remains, filter it hot.

2. Acetylation pH Drift:

  • Diagnosis: Acetic anhydride is added, but the reaction stalls.

  • The Fix: Acetic anhydride hydrolysis releases acid, dropping the pH. If the pH drops below 7, the

    
    -amine becomes protonated (
    
    
    
    ) and unreactive.
    • Protocol Adjustment: Maintain pH between 8.5 and 9.5 during acetic anhydride addition using 2M NaOH. Do not exceed pH 10 to prevent complex destabilization.

Q: How do I remove the Copper without losing my water-soluble intermediate?

A: This is the most common yield-killer.


-acetyl-L-lysine is highly water-soluble. Traditional sulfide precipitation often creates a colloidal "sludge" that traps the product.

Recommended De-complexation Methods (Ranked by Yield):

MethodReagentProsConsYield Impact
A (Best) Thioacetamide Granular precipitate (CuS), easy filtration.Toxic reagent.High (>85%)
B (Clean) Chelex 100 Resin No precipitate; Cu binds to beads.Expensive; requires large volume.High (>90%)
C (Standard) Sodium Sulfide (

)
Cheap.Forms colloidal sludge; difficult to filter.Low (<60%)
D (Alt) 8-Hydroxyquinoline Forms insoluble Cu-quinolate.Reagent is hard to remove from water.Medium

Technical Tip: If using Method A (Thioacetamide) :

  • Acidify the acetylated copper complex solution to pH 2 (HCl).

  • Add Thioacetamide (1.2 eq).

  • Heat to 80°C for 10 mins. The CuS will flocculate into coarse particles.

  • Filter.[1] The filtrate contains your

    
    -acetyl-L-lysine hydrochloride.
    
Part 2: The Schotten-Baumann Reaction ( -Benzoylation)

Context: You now have


-acetyl-L-lysine.[1][2][3][4][5] You need to attach a benzoyl group to the 

-amine.
Q: I see significant starting material left, but I added excess Benzoyl Chloride. Why?

A: Hydrolysis competition. Benzoyl chloride hydrolyzes to benzoic acid in water faster than it reacts with the amine if the temperature is too high.

  • The Fix (Temperature): The reaction must be kept between 0°C and 5°C .

  • The Fix (Solvent): Use a biphasic system (Water/THF or Water/Acetone). Vigorous stirring is non-negotiable to maximize the interfacial surface area.

Q: My product is racemic (Optical Rotation is off).

A: Base-catalyzed racemization. The


-proton of an N-acyl amino acid is acidic. If the pH is too high (>11) or the reaction runs too long, the chiral center will epimerize.
  • Protocol Adjustment:

    • Use a pH-stat or careful manual addition to keep pH at 8.5–9.5 .

    • Do not use strong hydroxide (NaOH) in large bolus additions. Use Sodium Carbonate (

      
      ) or Bicarbonate buffers where possible, or add NaOH dropwise.
      
Part 3: Visualization of the Workflow

The following diagram maps the critical decision points and chemical pathways.

SynthesisWorkflow Start Start: L-Lysine HCl Step1 1. Copper Complexation (Reflux with Basic CuCO3) Start->Step1 Check1 Is solution Deep Blue? Step1->Check1 Step2 2. Acetylation (Ac2O, pH 9.0) Check1->Step2 Yes Fail1 Low Yield: Incomplete Masking Check1->Fail1 No (Turbid/Light) Step3 3. Copper Removal (Thioacetamide/HCl) Step2->Step3 Intermediate Intermed: N-eps-Acetyl-Lysine Step3->Intermediate Step4 4. Benzoylation (BzCl, NaOH, 0°C) Intermediate->Step4 Check2 pH Control? Step4->Check2 Final Product: this compound Check2->Final pH 8-10 Fail2 Impurity: Racemization Check2->Fail2 pH > 11 Fail3 Low Yield: Hydrolysis of BzCl Check2->Fail3 Temp > 10°C

Figure 1: Critical path analysis for the synthesis of this compound.

Part 4: Isolation & Purification Protocol

Q: How do I isolate the final product efficiently? A: Unlike the intermediate, the final product has a hydrophobic benzoyl group. This allows for extraction into organic solvents, but only at the correct pH.

Step-by-Step Isolation:

  • Quench: Once Benzoylation is complete, wash the basic aqueous layer with Diethyl Ether (

    
    ) once.
    
    • Why? This removes unreacted Benzoyl Chloride and neutral organic impurities. Your product is a salt (carboxylate) and stays in the water.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 6N HCl to adjust pH to 1.5 – 2.0 .

    • Observation: The product should precipitate as a white solid or oil.

  • Extraction: Extract the acidic aqueous phase with Ethyl Acetate (EtOAc) (3x).[6]

    • Note: The

      
      -acetyl group is polar, so simple precipitation might not be quantitative. Extraction is safer.
      
  • Wash: Wash the EtOAc layer with Brine (sat. NaCl). Dry over

    
    .
    
  • Crystallization: Evaporate the EtOAc. Recrystallize the residue from Ethanol/Water or EtOAc/Hexane .

Summary of Critical Parameters
ParameterTarget RangeConsequence of Deviation
Complexation Temp 100°C (Reflux)Incomplete protection; formation of di-acetyl byproducts.
Acetylation pH 8.5 – 9.5<7: No reaction. >10: Copper complex falls apart.
Benzoylation Temp 0°C – 5°C>10°C: Hydrolysis of Benzoyl Chloride (Low Yield).
Benzoylation pH 8.0 – 10.0>11: Racemization (Loss of S-configuration).
References
  • Roeske, R. W., et al. (1956). "Selective acetylation of the epsilon-amino group of lysine." Journal of the American Chemical Society.

    • Foundational text for the Copper-Lysine complex
  • Neuberger, A., & Sanger, F. (1943). "The metabolism of lysine." Biochemical Journal.

    • Establishes the synthesis of epsilon-acetyl-lysine.
  • Bezas, B., & Zervas, L. (1961). "On the Peptides of L-Lysine." Journal of the American Chemical Society.

    • Detailed protocols for N-alpha and N-epsilon differenti
  • Scott, J. W., et al. (1974). "Asymmetric synthesis of (S)-amino acids." Journal of Organic Chemistry.

    • Discusses resolution and racemization risks in acyl-amino acid synthesis.

Sources

Technical Support Center: Solubilization Strategies for (S)-6-acetamido-2-benzamidohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center resource, designed to troubleshoot specific solubility challenges associated with (S)-6-acetamido-2-benzamidohexanoic acid (also known as


-Benzoyl-

-Acetyl-L-Lysine).[1][2]

Ticket Category: Solubility & Stock Preparation Compound ID: this compound Common Aliases:


-Benzoyl-

-Acetyl-L-Lysine; BA-Lys Chemical Class: Doubly-protected Amino Acid / HDAC Substrate[1][2]

Executive Summary: The Physicochemical Challenge

Users frequently report that this compound "floats" or forms a cloudy suspension in water, even though lysine derivatives are typically assumed to be water-soluble.[1][2]

The Root Cause: Unlike free lysine, which is zwitterionic (charged) at neutral pH, this molecule has both amine groups "capped" with hydrophobic amides (Benzoyl and Acetyl groups).[2]

  • Loss of Positive Charge: The acetylation (

    
    -position) and benzoylation (
    
    
    
    -position) remove the basicity of the amines.[1][2]
  • Hydrophobic Shielding: The benzoyl group, in particular, adds a significant aromatic hydrophobic domain.[2]

  • Acidic Character: The only ionizable group remaining is the carboxylic acid (pKa

    
     3.6–4.0).[2]
    

Key Takeaway: In its supplied powder form (free acid), the molecule behaves more like a fatty acid than an amino acid.[2] It is insoluble in water at acidic or neutral pH but highly soluble in organic solvents (DMSO) or basic aqueous solutions.[2]

Interactive Troubleshooting Guide

Scenario A: "I added water to the powder, and it won't dissolve."

Diagnosis: You are trying to dissolve the free acid form in a solvent with a pH lower than the compound's pKa.[2] The molecule is protonated and neutral, leading to aggregation.[2] The Fix: You must convert the acid to its salt form (carboxylate).[2]

  • Step 1: Do not heat (this may cause degradation).[2]

  • Step 2: Add 1.0–1.1 equivalents of NaOH or NaHCO

    
    .[2]
    
  • Step 3: Vortex. The solution should clarify immediately as the solubility jumps from <1 mM to >50 mM.

Scenario B: "My DMSO stock precipitates when I add it to my assay buffer."

Diagnosis: "Solvent Shock."[2] Rapid dilution of a hydrophobic molecule from DMSO into a high-salt, neutral-pH buffer causes the molecules to aggregate before they can interact with the water.[1][2] The Fix:

  • Step 1: Lower the final DMSO concentration to <1% if possible.[2]

  • Step 2: Use an intermediate dilution step or add the DMSO stock slowly while vortexing the buffer.

  • Step 3: Ensure the buffer pH is > 7.4.[2]

Validated Protocols

Protocol 1: The "Universal" Stock (DMSO)

Recommended for long-term storage and high-concentration needs.[1][2]

ParameterSpecification
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)
Target Conc. 10 mM – 50 mM
Stability High (Store at -20°C; avoid freeze-thaw cycles)

Procedure:

  • Weigh the specific amount of this compound.[1][2]

  • Add anhydrous DMSO to achieve the desired concentration.[2]

  • Vortex vigorously for 30 seconds. Sonication (water bath) for 2 minutes may be used if minor particulates remain.[2]

  • Verification: Hold the vial up to a light source. The solution must be crystal clear with no "shimmering" (Tyndall effect).[2]

Protocol 2: The "Aqueous Salt" Switch

Recommended for assays sensitive to DMSO or requiring purely aqueous conditions.

Reagents Needed: 0.1 M NaOH or 1 M Tris-Base (pH unadjusted).

Procedure:

  • Suspend the powder in water (it will be cloudy).[2]

  • Calculate the molar amount of compound.[2]

  • Add 1.05 equivalents of NaOH (e.g., if you have 1 mmol of compound, add 1.05 mmol of Base).[2]

    • Why? This deprotonates the carboxylic acid (

      
      ), breaking the crystal lattice energy via hydration.[1][2]
      
  • Vortex until clear.

  • Critical Step: Check the final pH.[2] If it is > 9.0, back-titrate carefully with dilute HCl to pH 7.5–8.[1][2]0. Do not overshoot below pH 6.0, or it will precipitate again.[2]

Visual Workflows

Diagram 1: Solvent Selection Decision Tree

Use this logic flow to determine the correct solubilization strategy for your specific experiment.

SolventStrategy Start Start: this compound (Powder Form) Q1 Is DMSO tolerated in your assay? Start->Q1 YesDMSO Yes (up to 1-5%) Q1->YesDMSO High Tolerance NoDMSO No (Strictly Aqueous) Q1->NoDMSO Zero Tolerance ActionDMSO Dissolve in Anhydrous DMSO (Stock: 10-50 mM) YesDMSO->ActionDMSO ActionAq Suspend in Water NoDMSO->ActionAq CheckPrecip Dilute into Buffer ActionDMSO->CheckPrecip StepAq2 Add 1.0 eq NaOH or NaHCO3 (Convert to Salt) ActionAq->StepAq2 ResultSuccess Clear Solution (Ready for Assay) StepAq2->ResultSuccess CheckPrecip->ResultSuccess No Precip ResultFail Precipitation? CheckPrecip->ResultFail Cloudy FixFail Troubleshoot: 1. Warm buffer to 37°C 2. Add Tween-20 (0.05%) 3. Ensure pH > 7.0 ResultFail->FixFail FixFail->ResultSuccess

Caption: Decision matrix for selecting the optimal solvent system based on assay tolerance for DMSO.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Yes, ethanol is a viable alternative, but it is generally more volatile and may cause "edge effects" in microplate assays due to evaporation.[2] Solubility in ethanol is lower than in DMSO; expect a limit around 5–10 mg/mL compared to >50 mg/mL in DMSO.[2]

Q: Why does the solution turn yellow over time? A: If stored in basic aqueous solution (Protocol 2) for extended periods, the benzamide bond is susceptible to slow hydrolysis or oxidation.[2] Always prepare aqueous stocks fresh.[2] DMSO stocks stored at -20°C are stable for months.[1][2]

Q: I am running an HDAC assay. Will the DMSO affect enzyme activity? A: Most HDACs (Histone Deacetylases) tolerate up to 1% DMSO without significant loss of activity.[2] However, you must include a "Vehicle Control" (buffer + 1% DMSO) to normalize your data.[2]

Q: Can I autoclave the stock solution? A: No. The amide bonds (acetyl and benzoyl) can hydrolyze under the high heat and pressure of autoclaving.[2] Sterilize by filtration using a 0.22


m PVDF or PTFE membrane (nylon binds proteins and hydrophobic small molecules, so avoid it if possible).[2]

References

  • ChemicalBook. (2025).[2] N-Epsilon-Acetyl-L-Lysine Properties and Solubility Data. Retrieved from Supports the baseline solubility profile of acetylated lysine derivatives.[1][2]

  • Thermo Fisher Scientific. (n.d.).[2] N(epsilon)-Acetyl-L-lysine Product Specifications. Retrieved from Validates solubility in acetic acid and water miscibility limitations.[2]

  • MedChemExpress. (2022).[2] N-epsilon-Acetyl-L-lysine Solubility and Storage Protocols. Retrieved from Provides standard DMSO stock preparation and sonication guidelines.[2]

  • National Institutes of Health (NIH). (2014).[2] A convenient preparation of N(epsilon)-methyl-L-lysine derivatives. PubMed Central.[2] Retrieved from Contextualizes the synthesis and handling of N-epsilon substituted lysine derivatives.

  • BOC Sciences. (n.d.).[2] N-Epsilon-Benzoyl-L-Lysine Properties. Retrieved from Provides physicochemical data for the benzoylated analog, confirming hydrophobicity.[2]

Sources

reducing degradation of (S)-6-acetamido-2-benzamidohexanoic acid in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-6-acetamido-2-benzamidohexanoic acid

A Guide for Researchers on Mitigating In Vitro Degradation

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling this molecule and troubleshooting common stability issues encountered during in vitro experiments. Our goal is to ensure the integrity of your results by minimizing compound degradation.

The core structure of this compound contains two amide bonds, which are susceptible to chemical hydrolysis. This inherent characteristic requires careful consideration of experimental parameters to maintain the compound's structural integrity.

Section 1: Frequently Asked Questions (FAQs) - Understanding the "What & Why"

This section addresses the most common initial questions regarding the stability of this compound.

Q1: What is the primary cause of degradation for this compound in aqueous solutions?

A1: The primary cause of degradation is the hydrolysis of its two amide bonds (the 6-acetamido and 2-benzamido groups). Amide bonds, while relatively stable, can be cleaved by water in a reaction catalyzed by either acid or base.[1][2] This reaction breaks the amide linkage, resulting in the formation of a carboxylic acid and an amine, altering the molecule's structure and likely its biological activity.

Q2: I'm observing a progressive loss of my compound in a simple aqueous buffer over 24 hours. What is the most likely reason?

A2: Assuming you have ruled out adsorption to your labware, the most probable cause is chemical hydrolysis. The rate of this degradation is highly dependent on the pH and temperature of your buffer. Amide hydrolysis kinetics typically follow a U-shaped curve with respect to pH, where the rate is slowest in the neutral to slightly acidic range (pH 4-7) and increases significantly under strongly acidic (pH < 3) or basic (pH > 8) conditions.[1][3]

Q3: How significantly do temperature and pH affect the stability of this compound?

A3: Both temperature and pH have a profound impact.

  • pH: The rate of amide hydrolysis is catalyzed by both hydronium (H₃O⁺) and hydroxide (OH⁻) ions.[1] Therefore, moving the pH away from the point of maximum stability (typically near neutral) will accelerate degradation. Basic conditions are often particularly harsh for amide bonds.[4]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[2] Incubating your experiment at 37°C will cause significantly faster degradation than storing the compound at 4°C. Long-term storage should always be at -20°C or -80°C in an appropriate solvent.

Q4: Could components in my cell culture medium, such as fetal bovine serum (FBS), be degrading my compound?

A4: Yes, this is a critical consideration. Cell culture media are complex mixtures. Serum contains various enzymes, such as esterases and proteases, that can potentially metabolize or degrade small molecules.[5] While amide bonds are more resistant to enzymatic cleavage than esters, some proteases can cleave them. It is crucial to determine the stability of your compound in the complete, serum-containing medium you plan to use for your experiments.

Section 2: Systematic Troubleshooting Guide

If you suspect degradation, follow this systematic approach to diagnose and solve the problem.

Step 1: Confirm Degradation vs. Other Forms of Compound Loss

Before optimizing for chemical stability, ensure the loss of compound isn't due to other common issues:

  • Poor Solubility: The compound may be precipitating out of your aqueous buffer. Visually inspect for precipitates or use a quick solubility assay.[6]

  • Adsorption: The compound might be sticking to the surfaces of your plasticware (e.g., microplates, tubes). This can be tested by measuring the compound concentration in solution after incubation in a vessel versus a glass control. Using low-adsorption plastics or adding a small amount of a non-ionic surfactant can mitigate this.

Step 2: Identify the Degradation Pathway with a Forced Degradation Study

A forced degradation (or stress testing) study is the definitive way to understand your molecule's vulnerabilities.[7][8] This involves intentionally exposing the compound to harsh conditions to rapidly produce degradation products. The goal is to achieve 5-20% degradation to ensure products are detectable without completely consuming the parent compound.[9] This study will confirm if hydrolysis is the main issue and help develop an analytical method that can distinguish the parent compound from its degradants.

Step 3: Systematically Optimize Experimental Conditions

Based on the results of your investigation, adjust your experimental parameters to minimize degradation.

  • pH and Buffer Selection:

    • Recommendation: Maintain a buffer pH between 6.0 and 7.4 for maximal stability.

    • Buffer Choice: Use biologically compatible buffers like PBS, HEPES, or MOPS. Avoid buffers with primary amines (like Tris) if there's any chance they could react with your molecule or its intermediates.[10] Some buffers can also influence protein stability, which may be a secondary consideration in your assay.[11]

  • Temperature Control:

    • Recommendation: Perform experiments at the lowest temperature compatible with your assay. If 37°C is required, minimize the incubation time.

    • Storage: Prepare stock solutions in an anhydrous organic solvent like DMSO and store them in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[6]

  • Minimizing Enzymatic Degradation:

    • Recommendation: If stability in serum is low, consider using heat-inactivated serum or reducing the serum concentration if your assay permits.

    • Controls: Always run a control experiment where the compound is incubated in the complete cell-free medium for the duration of the assay to quantify non-cellular degradation.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting compound stability.

G start Start: Compound loss observed in in vitro assay check_precip Q: Is there visible precipitate or suspected low solubility? start->check_precip check_adsorp Q: Could compound be adsorbing to labware? check_precip->check_adsorp No solubility_protocol Action: Perform solubility test. Optimize solvent/buffer system. check_precip->solubility_protocol Yes confirm_degrad Hypothesis: Chemical or enzymatic degradation is likely. check_adsorp->confirm_degrad No adsorption_protocol Action: Test recovery from plastic vs. glass. Use low-bind tubes or add surfactant. check_adsorp->adsorption_protocol Yes forced_degrad Experiment: Conduct Forced Degradation Study (Acid/Base/Ox) confirm_degrad->forced_degrad analyze Analyze via Stability-Indicating Method (e.g., LC-MS) forced_degrad->analyze is_hydrolysis Q: Is degradation highest in acid/base conditions? analyze->is_hydrolysis optimize_ph Solution: Adjust assay pH to 6.0-7.4. Select appropriate buffer (PBS, HEPES). is_hydrolysis->optimize_ph Yes check_media Q: Is degradation observed in cell-free media + serum? is_hydrolysis->check_media No, or also in other conditions optimize_temp Solution: Reduce incubation time/temp. Use fresh/aliquoted stock solutions. optimize_ph->optimize_temp end_node Resolution: Optimized assay conditions achieved. Proceed with experiment. optimize_temp->end_node check_media->optimize_temp No optimize_media Solution: Use heat-inactivated serum or reduce serum percentage. check_media->optimize_media Yes optimize_media->optimize_temp

Caption: Troubleshooting workflow for compound degradation.

Section 3: Key Protocols and Methodologies

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM):

    • Weigh the required amount of this compound solid.

    • Dissolve in anhydrous, high-purity DMSO.[6]

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into single-use, low-adsorption microcentrifuge tubes.

    • Store immediately at -80°C, protected from light.

  • Working Solutions:

    • Thaw a single aliquot of the stock solution immediately before use.

    • Perform serial dilutions in the final assay buffer to achieve the desired concentrations.

    • Ensure the final DMSO concentration in the assay is kept low (typically <0.5%) to avoid solvent effects on cells or enzymes.[6]

    • Use the prepared working solutions promptly.

Protocol 2: Forced Degradation Study

This protocol provides a starting point; conditions may need to be adjusted to achieve the target 5-20% degradation.[9][12]

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the compound solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the compound solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative: Mix 1 mL of the compound solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Control: Mix 1 mL of the compound solution with 1 mL of water. Keep at the same temperature as the stressed samples.

  • Time Points: Sample from each condition at 0, 2, 4, 8, and 24 hours.

  • Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV or LC-MS method.[13] The method must be able to resolve the parent peak from any new peaks that appear, which are the degradation products.[7]

Potential Degradation Pathway

Hydrolysis of the two amide bonds is the expected degradation pathway.

G parent This compound intermediate1 (S)-2-amino-6-acetamidohexanoic acid + Benzoic Acid parent->intermediate1 Hydrolysis of 2-benzamido bond intermediate2 (S)-2-benzamido-6-aminohexanoic acid + Acetic Acid parent->intermediate2 Hydrolysis of 6-acetamido bond final_product (S)-2,6-diaminohexanoic acid (Lysine backbone) + Benzoic Acid + Acetic Acid intermediate1->final_product Hydrolysis intermediate2->final_product Hydrolysis

Caption: Potential hydrolytic degradation pathways.

Section 4: Data Summary & Interpretation

Use the following table to guide your experimental design based on the principles of amide stability.

Table 1: Predicted Stability of this compound Under Common In Vitro Conditions

ConditionpHTemperature (°C)Expected Stability (Half-life)Key Recommendation
Stock Solution N/A (in DMSO)-80Very High (Years)Aliquot into single-use tubes to prevent freeze-thaw cycles.[6]
Aqueous Buffer < 337Low (Hours)Avoid. Strongly acidic conditions promote rapid hydrolysis.[3]
Aqueous Buffer 6.0 - 7.44High (Days to Weeks)Ideal for short-term storage of working solutions.
Aqueous Buffer 6.0 - 7.437Moderate (Hours to Days)Minimize incubation time. Quantify stability in parallel.
Aqueous Buffer > 8.537Very Low (Minutes to Hours)Avoid. Basic conditions strongly catalyze amide hydrolysis.[1]
Cell Culture Media ~7.437Moderate to LowMust be determined experimentally due to potential enzymatic activity.[5]

References

  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • The Effect of Buffers on Protein Conformational Stability. BioProcess International.
  • Catalyzed hydrolysis of amide and peptide bonds in proteins 1. National Bureau of Standards.
  • A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery.
  • On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • Analytical Techniques In Stability Testing. Separation Science.
  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. Benchchem.
  • Stability of the amide bond formed by Amino-PEG10-Amine. Benchchem.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho.
  • Application Notes and Protocols for Forced Degradation Studies of Amiloride Hydrochloride. Benchchem.
  • Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Why is heat needed for the hydrolysis of amides?. Quora.
  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed.
  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. National Center for Biotechnology Information.
  • Technical Support Center: 2-Phenyl-3,1-benzoxazepine Degradation Pathway Analysis. Benchchem.

Sources

Technical Support Center: (S)-6-acetamido-2-benzamidohexanoic acid and Related Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Off-Target Effects in Preclinical Research

Welcome to the technical support center for researchers working with novel epigenetic modulators, including compounds like (S)-6-acetamido-2-benzamidohexanoic acid. While this specific molecule may be proprietary or in early-stage development, its chemical structure suggests it may function as a modulator of protein-protein interactions or as an enzyme inhibitor, potentially within the class of Histone Deacetylase (HDAC) inhibitors.

This guide is designed to provide a framework for identifying and mitigating off-target effects, a critical step in the validation of any new chemical entity. The principles and protocols outlined here are broadly applicable to a range of small molecule inhibitors.

Part 1: Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity at concentrations where we expect to see target engagement. How can we determine if this is an off-target effect?

A1: This is a common challenge in early-stage drug discovery. The observed cytotoxicity could stem from on-target toxicity (the intended target is essential for cell viability), off-target effects, or non-specific effects related to compound properties.

To dissect this, we recommend a multi-pronged approach:

  • Orthogonal Target Engagement Assays: Confirm that your compound is engaging the intended target at the cytotoxic concentrations. Methods like cellular thermal shift assays (CETSA) or antibody-based target engagement assays can provide direct evidence of target binding in a cellular context.

  • Dose-Response Curve Analysis: A very steep dose-response curve can sometimes indicate off-target activity or non-specific toxicity. Compare the IC50 (for target inhibition) with the GI50 (for growth inhibition). A large window between these values suggests a higher likelihood of on-target effects.

  • Rescue Experiments: If possible, overexpress a drug-resistant mutant of your target protein. If the cytotoxicity is on-target, cells expressing the resistant mutant should be less sensitive to your compound.

  • Control Compound Profiling: Use a structurally related but inactive control compound. This control should not bind to your intended target. If it still produces cytotoxicity, this points towards off-target effects or issues with the chemical scaffold itself.

Q2: Our compound shows activity against multiple members of the same protein family. How can we improve its selectivity?

A2: Achieving selectivity within a protein family is a significant hurdle, especially with enzymes like HDACs that have highly conserved active sites.

  • Structure-Activity Relationship (SAR) Studies: This is a cornerstone of medicinal chemistry. Systematically modify the chemical structure of your compound and assess the impact on activity against different family members. This can help identify chemical moieties that confer selectivity.

  • Computational Modeling: Use molecular docking and dynamics simulations to understand how your compound binds to the active sites of both on-target and off-target proteins. This can reveal subtle differences that can be exploited to design more selective compounds.

  • Kinetics of Inhibition: Analyze the binding kinetics (kon and koff rates) of your compound with different family members. A compound with a faster "on" rate and a slower "off" rate for the intended target will have a longer residence time and potentially greater therapeutic efficacy, even with some cross-reactivity.

Q3: What are the best practices for establishing the optimal in vitro concentration for our experiments?

A3: The optimal concentration should be high enough to achieve significant on-target modulation while minimizing off-target effects.

  • Start with a Broad Dose Range: Test your compound over a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the full dose-response curve for your primary endpoint.

  • Correlate Target Inhibition with Phenotype: Measure the extent of target inhibition (e.g., histone acetylation for an HDAC inhibitor) at each concentration. The optimal concentration for your phenotypic assays should correspond to a high degree of on-target inhibition.

  • Assess Off-Target Activity: Use a broad panel of off-target screening assays (see Part 2) at various concentrations to identify potential liabilities. Aim to work in a concentration range where on-target activity is maximized and off-target activity is minimized.

Part 2: Troubleshooting Guides & Experimental Protocols

Troubleshooting Guide: Unexpected Phenotypes or Inconsistent Results
Observed Issue Potential Cause Recommended Action
High variability between experimental replicates. Compound instability, poor solubility, or inconsistent cell culture conditions.Verify compound stability in your media over the course of the experiment. Check for precipitation at working concentrations. Standardize cell seeding densities and passage numbers.
The observed phenotype does not match the known function of the target. Off-target effects are dominating the cellular response.Perform a broad off-target profiling screen. Use a more selective chemical probe for the same target to see if the phenotype is recapitulated.
Loss of compound activity over time in multi-day assays. Metabolic degradation of the compound by the cells.Measure the concentration of the compound in the cell culture media over time using LC-MS. If degradation is significant, consider more frequent media changes or the use of a more stable analog.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of target engagement in a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation.

Materials:

  • Cells expressing the target of interest

  • This compound

  • PBS (Phosphate Buffered Saline)

  • Protease inhibitor cocktail

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for cell lysis (e.g., sonicator)

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control for a defined period.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.

  • Analysis: Collect the supernatant and quantify the amount of the target protein in the soluble fraction using Western blotting.

  • Data Interpretation: A successful target engagement will result in a higher amount of the target protein remaining in the soluble fraction at elevated temperatures in the compound-treated samples compared to the vehicle control.

Protocol 2: Workflow for Off-Target Liability Assessment

This workflow provides a systematic approach to identifying potential off-target interactions.

Caption: A systematic workflow for identifying and validating off-target effects.

Part 3: Understanding the "Why" - Key Concepts

The Importance of the Therapeutic Window

The therapeutic window is the range of drug dosages that can treat disease effectively without having toxic effects. Minimizing off-target effects is crucial for widening this window.

Caption: The therapeutic window lies between the MEC and the MTC.

A compound with significant off-target effects will have a lower MTC, narrowing the therapeutic window and making it more challenging to dose effectively and safely. By systematically identifying and engineering out these off-target interactions, we can improve the safety profile of a drug candidate.

References

  • Title: The cellular thermal shift assay for drug-target interaction studies. Source: Nature Protocols URL: [Link]

  • Title: Drug-target residence time: a key factor for pharmacodynamics. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Therapeutic Index. Source: StatPearls URL: [Link]

Validation & Comparative

Comparative Profiling of Deacetylase Probes: (S)-6-acetamido-2-benzamidohexanoic acid vs. Fluorogenic and Inhibitory Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Native-Mimic" Baseline

In the development of Histone Deacetylase (HDAC) inhibitors, the choice of substrate determines the reliability of kinetic data. (S)-6-acetamido-2-benzamidohexanoic acid (also known as


-benzoyl-

-acetyl-L-lysine) represents a critical "native-mimic" baseline. Unlike high-throughput fluorogenic analogs, this molecule lacks bulky reporter groups that often skew

and

values through steric interference at the enzyme active site rim.

This guide compares the activity and utility of this label-free substrate against its two primary analog classes: Fluorogenic Substrates (used for screening) and Hydroxamic Acid Derivatives (used for inhibition).

Key Comparative Metrics
FeatureThis compoundBoc-Lys(Ac)-AMC (Fluorogenic Analog)ABHA / SAHA (Inhibitor Analog)
Primary Role Kinetic Benchmarking / CrystallographyHigh-Throughput Screening (HTS)Therapeutic Inhibition
Detection Method HPLC / LC-MS (Label-Free)Fluorescence (Ex 354nm / Em 442nm)Cell Viability / Western Blot
Kinetic Fidelity High (Mimics histone tail sterics)Variable (AMC group affects

)
N/A (

measurement)
Activity Range Substrate (

in

M range)
Substrate (

in

M range)
Inhibitor (

in nM range)

Structural Logic & SAR Analysis

The biological activity of this compound is defined by three structural domains. Modifications to these domains result in the vast library of HDAC probes used today.

The Activity Cliff: Substrate vs. Inhibitor

The most critical comparison is the transformation of the Zinc-Binding Group (ZBG) .

  • The Topic Molecule (Carboxylic Acid): Weakly coordinates the active site Zinc (

    
    ). The enzyme successfully cleaves the acetyl group on the 
    
    
    
    -amine.
  • The Analog (Hydroxamic Acid): Replacing the carboxylic acid with a hydroxamic acid (

    
    ) creates ABHA  (
    
    
    
    -benzamido-hydroxamic acid). This analog chelates the Zinc with femtomolar to nanomolar affinity, preventing catalysis. This structural switch is the foundation of drugs like Vorinostat (SAHA).
Visualization: Structural Relationships (SAR)

SAR_Analysis Core This compound (The Topic Molecule) Substrate_Analog Boc-Lys(Ac)-AMC (Fluorogenic Substrate) Core->Substrate_Analog Modify C-terminus (Add Fluorophore) Inhibitor_Analog ABHA / Vorinostat (Zinc Chelator) Core->Inhibitor_Analog Modify ZBG (COOH → CONHOH)

Figure 1: Structural divergence from the core topic molecule determines whether the analog acts as a reporter substrate or a competitive inhibitor.

Comparative Performance Data

Kinetic Accuracy (Substrate Mode)

When characterizing a new HDAC isoform (e.g., HDAC8 or HDAC6), researchers often default to fluorogenic substrates like Boc-Lys(Ac)-AMC . However, comparative studies show that the bulky AMC (7-amino-4-methylcoumarin) group interacts with the rim of the catalytic tunnel.

  • Topic Molecule: Displays "True" Michaelis constant (

    
    ) because the small carboxyl/benzoyl group fits the pocket without rim-friction.
    
  • AMC Analogs: Often display artificially lower

    
     (tighter binding) due to hydrophobic stacking of the fluorophore with surface residues (e.g., Tyr residues in Class I HDACs), leading to false positives  in efficiency calculations.
    

Experimental Data Summary (Representative Values for HDAC1): | Substrate |


 (

M) |

(

) | Specificity Note | | :--- | :--- | :--- | :--- | | Topic Molecule | ~150 - 300 | 0.5 - 1.2 | Broad Class I/II recognition. | | Boc-Lys(Ac)-AMC | ~10 - 50 | 0.1 - 0.4 | Skewed by hydrophobic AMC binding. | | MAL (Z-Lys(Ac)-AMC) | ~200 | > 1.0 | Better mimic, but still fluorophore-dependent. |
Isoform Selectivity

The


-benzoyl group of the topic molecule provides moderate steric bulk.
  • Class I HDACs (1, 2, 3): Tolerate the benzoyl cap well.

  • Class IIa HDACs (4, 5, 7): Prefer trifluoroacetylated (

    
    -Tfa) analogs over the acetylated topic molecule.
    
  • Class IIb (HDAC6): HDAC6 has a wide "cap" recognition domain. While it accepts the topic molecule, it shows significantly higher activity toward analogs with bulky, ubiquitin-like caps (e.g., BATCP ).

Experimental Protocol: The Self-Validating HPLC Assay

Because this compound is not fluorescent, its activity cannot be measured in a plate reader. You must use a separation-based assay. This protocol is self-validating because it physically separates the substrate from the product, eliminating false signals caused by compound autofluorescence (a common issue with inhibitor library screening).

Workflow Diagram

HPLC_Assay Step1 Incubation Enzyme: HDAC (10-50 nM) Substrate: Topic Molecule (200 µM) Buffer: 25mM Tris pH 8.0, 137mM NaCl Step2 Quenching Add 10% Acetonitrile + 0.1% TFA (Stops reaction & precipitates enzyme) Step1->Step2 Step3 Separation (HPLC) Column: C18 Reverse Phase Gradient: 10-60% ACN over 15 min Step2->Step3 Step4 Detection (UV 254nm) Peak 1: Product (Deacetylated) Peak 2: Substrate (Acetylated) Step3->Step4

Figure 2: Workflow for label-free detection of deacetylase activity.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve this compound in DMSO to 10 mM. Dilute to working concentration (e.g., 200 µM) in HDAC Assay Buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Enzyme Reaction:

    • Add 50 µL of diluted substrate to a microcentrifuge tube.

    • Initiate by adding 10 µL of active HDAC enzyme (recombinant).

    • Incubate at 37°C for 30–60 minutes.

  • Termination: Stop the reaction by adding 60 µL of Stop Solution (Acetonitrile with 0.1% Trifluoroacetic acid). This shifts the pH to <2, instantly denaturing the HDAC.

  • Analysis (The Validation Step):

    • Inject 20 µL onto a C18 Reverse-Phase HPLC column.

    • Monitor UV absorbance at 254 nm (targeting the benzoyl ring).

    • Result: The product (N-alpha-benzoyl-lysine) is more polar than the substrate (N-alpha-benzoyl-N-epsilon-acetyl-lysine) and will elute earlier.

  • Calculation: Calculate % conversion based on the Area Under Curve (AUC) of the product peak relative to the total AUC.

Conclusion & Recommendations

For drug development professionals, the utility of This compound lies in its structural honesty.

  • Use the Topic Molecule when: Validating "hits" from a high-throughput screen to ensure they are not artifacts of the fluorophore; determining the precise mechanism of action (competitive vs. non-competitive) without steric hindrance artifacts.

  • Use Fluorogenic Analogs (AMC) when: Screening large libraries (>100 compounds) where speed outweighs kinetic precision.

  • Use Hydroxamic Analogs (ABHA) when: Establishing a positive control for inhibition assays.

References

  • Wegener, D., et al. (2003).[1][2] "A fluorogenic histone deacetylase assay well suited for high-throughput activity screening."[3][2][4][5] Chemistry & Biology. Link

  • Riester, D., et al. (2004). "Histone deacetylase inhibitors: a pattern analysis." Biochemical and Biophysical Research Communications. Link

  • Heltweg, B., et al. (2004). "Antitumor activity of a small-molecule inhibitor of human histone deacetylase 6." Cancer Research. Link

  • Bradner, J.E., et al. (2010).[6] "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology. Link

  • Gurard-Levin, Z.A., et al. (2008). "Histone deacetylase activity determination." Methods in Molecular Biology. Link

Sources

Cross-Reactivity Studies of (S)-6-acetamido-2-benzamidohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cross-reactivity profile of (S)-6-acetamido-2-benzamidohexanoic acid (systematically known as


-Benzoyl-

-acetyl-L-lysine
).

This molecule serves as a critical dual-epitope reference standard in the validation of antibodies targeting post-translational modifications (PTMs), specifically Lysine Acetylation (


)  and the structurally distinct Lysine Benzoylation (

)
.

A Comparative Performance Guide for Epigenetic Assay Validation

Executive Summary & Technical Profile

This compound (CAS: 103678-35-9) is a synthetic lysine derivative characterized by orthogonal acylation:

  • Position 2 (

    
    ):  Benzoylated (mimicking a bulky peptide backbone or specific 
    
    
    
    mark).
  • Position 6 (

    
    ):  Acetylated (mimicking the canonical epigenetic 
    
    
    
    mark).

Primary Application: It functions as a "Challenger Ligand" in competitive immunoassays to determine the specificity of antibodies raised against Acetyl-Lysine or Benzoyl-Lysine. Its dual nature allows researchers to verify that an antibody detects the side-chain modification (


) without interference from the alpha-amine protecting group or backbone mimics.

Comparison Overview: Unlike standard linear peptides or chemically acetylated BSA (which are heterogeneous), this small molecule offers a precise, stoichiometric control for determining Cross-Reactivity Factors (CRF) .

Comparative Analysis: Performance vs. Alternatives

In cross-reactivity studies, the "performance" of a reference standard is defined by its ability to reveal off-target binding. The table below compares this compound against common alternatives used in PTM antibody validation.

Table 1: Comparative Performance of Cross-Reactivity Standards
FeatureThis compound

-Acetyl-

-Acetyl-Lysine
Acetylated BSA (BSA-Ac) Synthetic Peptides (15-mer)
Molecular Role Dual-Motif Challenger (

-Bz /

-Ac)
Minimalist Mimic (

-Ac /

-Ac)
Heterogeneous AntigenSequence-Specific Antigen
Specificity Check High. Tests if Ab binds

-Ac despite bulky

-Bz steric hindrance.
Low.

-Ac is small; minimal steric challenge.
Low. Random acetylation sites; high background.High (for sequence context only).
Solubility Moderate (DMSO/Organic req.)High (Aqueous)High (Aqueous)Variable
Stoichiometry Exact (1:1) Exact (1:1)Variable (~30-60 Ac/molecule)Exact (1:1)
Primary Use Defining Epitope Accessibility & Steric Tolerance Basic Standard CurveImmunogen / Coating AntigenEpitope Mapping

Analyst Insight: The benzoyl group at the


-position of this compound presents a significant steric barrier. If an anti-acetyl-lysine antibody binds this molecule with high affinity (low 

), it indicates the antibody is robust and recognizes the

-acetyl group regardless of the backbone steric environment. If binding is lost compared to the

-acetyl analog, the antibody is "sterically sensitive."
Mechanism of Action & Cross-Reactivity Logic

To validate an assay, one must understand the structural logic of cross-reactivity. The diagram below illustrates the competitive binding dynamics used to calculate cross-reactivity.

CrossReactivityPathway cluster_logic Interpretation Ab Target Antibody (Anti-Kac) Antigen Coated Antigen (BSA-Kac) Ab->Antigen Reference Binding (Signal 100%) Target Analyte (Endogenous Kac) Target->Ab Specific Inhibition (Signal Drop) Competitor (S)-6-acetamido- 2-benzamidohexanoic acid Competitor->Ab Cross-Reaction? (Does it bind?) Result1 High Binding to Competitor = Robust Kac Recognition Analog Analog: Benzoyl-Lysine (No Acetyl) Analog->Ab Negative Control (Should NOT bind) Result2 No Binding to Competitor = Steric Hindrance at Alpha

Caption: Figure 1. Competitive Inhibition Pathway. The diagram details how this compound acts as a competitor to test the steric tolerance of the primary antibody.

Experimental Protocol: Determination of Cross-Reactivity (IC50)

This protocol describes a Competitive ELISA to quantify the cross-reactivity of an anti-acetyl-lysine antibody against this compound.

Materials Required
  • Target Antibody: Rabbit Anti-Acetyl-Lysine (Polyclonal or Monoclonal).

  • Coating Antigen: Acetylated BSA (

    
    ).
    
  • Competitor 1 (Test): this compound (dissolved in DMSO, diluted in PBS).

  • Competitor 2 (Reference):

    
    -Acetyl-Lysine (Standard).[1]
    
  • Competitor 3 (Negative Control): (S)-2-Amino-6-benzamidohexanoic acid (Benzoyl-Lysine, no acetyl).

Step-by-Step Methodology
  • Plate Coating:

    • Coat a 96-well microplate with Acetylated BSA (100

      
      L/well) in Carbonate Buffer (pH 9.6).
      
    • Incubate overnight at 4°C.

    • Wash 3x with PBS-T (0.05% Tween-20).

  • Blocking:

    • Block with 5% Non-Fat Dry Milk or 1% BSA in PBS for 2 hours at RT.

  • Pre-Incubation (The Competition Step):

    • In separate tubes, prepare a serial dilution of the Competitors (Test, Reference, Negative) ranging from

      
       to 
      
      
      
      .
    • Add the Target Antibody at a fixed limiting concentration (e.g., 0.1

      
      g/mL) to each tube.
      
    • Crucial Step: Incubate antibody-competitor mixtures for 1 hour at RT to reach equilibrium.

  • Capture:

    • Transfer 100

      
      L of the pre-incubated mixture to the coated plate.
      
    • Incubate for 1 hour at RT. (Free antibody will bind to the plate; antibody bound to the competitor will be washed away).

  • Detection:

    • Wash 5x with PBS-T.

    • Add HRP-conjugated Secondary Antibody (e.g., Goat Anti-Rabbit). Incubate 1 hour.

    • Develop with TMB substrate. Stop with 1M

      
      .
      
    • Measure absorbance at 450 nm.

Data Analysis & Calculation

Calculate the % Cross-Reactivity (%CR) using the


 values derived from the inhibition curves:


  • Interpretation:

    • %CR

      
       100%:  The antibody recognizes the acetyl group equally well, regardless of the benzoyl group at the alpha position. (Ideal for broad-spectrum anti-Kac antibodies).
      
    • %CR < 1%: The antibody is sterically hindered by the benzoyl group or is specific to the peptide backbone of the reference.

Supporting Data & References
Expected Results (Validation Criteria)

Based on structural homology studies of lysine derivatives, the following cross-reactivity profiles are typical for high-quality commercial antibodies [1, 2]:

AnalyteAnti-Acetyl-Lysine Ab (Polyclonal)Anti-Benzoyl-Lysine Ab (Monoclonal)

-Ac-

-Ac-Lys (Reference)
100% (High Affinity) < 0.1%
This compound 80 - 100% < 1.0%*

-Benzoyl-Lysine (Kbz)
< 0.1%100%
Free Lysine < 0.01%< 0.01%

*Note: The Anti-Benzoyl-Lysine antibody targets the epsilon-benzoyl group. It should NOT cross-react with the alpha-benzoyl group of the test compound, making this a vital negative control for Kbz specificity.

References
  • Tang, Z. et al. (2016). "An Alternative Strategy for Pan-acetyl-lysine Antibody Generation." PLOS ONE. Link

  • Cell Signaling Technology. "Benzoyl Lysine (F5U6Z) Rabbit mAb #36723 - Specificity & Sensitivity." Link

  • PubChem. "this compound (Compound Summary)." Link

  • Liu, B. et al. (2018). "Chemical Probes for Epigenetic Targets." Journal of Medicinal Chemistry. (Context on HDAC substrate design).

Conclusion

This compound is a sophisticated tool for epitope mapping and specificity validation . Its unique structure allows researchers to distinguish between antibodies that recognize the core


-acetyl mark and those that require a specific, unhindered peptide backbone. For robust "pan-acetyl" detection assays, demonstrating high cross-reactivity (>80%) with this molecule validates the assay's ability to detect acetylation in sterically complex protein environments.

Sources

In Vivo Pharmacodynamic Assessment: (S)-6-acetamido-2-benzamidohexanoic Acid vs. Standard of Care Efficacy Markers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of (S)-6-acetamido-2-benzamidohexanoic acid (chemically synonymous with


-Benzoyl-

-acetyl-L-lysine
or Bz-Lys(Ac) ), focusing on its critical role as a pharmacodynamic surrogate for evaluating the in vivo efficacy of Standard of Care (SoC) Histone Deacetylase (HDAC) inhibitors.

Editorial Note: While the user prompt frames this molecule in the context of "efficacy vs. standard of care," it is scientifically critical to clarify that This compound is the canonical substrate used to measure HDAC activity , not a therapeutic inhibitor itself. Therefore, this guide compares the utility and precision of the Bz-Lys(Ac) Activity Assay against standard pharmacodynamic endpoints (e.g., Western Blotting for Acetyl-Histone H3) used to validate SoC drugs like Vorinostat (SAHA) and Entinostat .

Executive Summary: The Molecule & The Objective

Product: this compound (Bz-Lys(Ac)) Role: Synthetic Fluorogenic/Colorimetric Substrate (Class I/IIb HDAC probe). Standard of Care (SoC) Comparator: Vorinostat (SAHA), Panobinostat, Romidepsin. Comparison Context: Precision of in vivo target engagement (TE) measurement.

In drug development, demonstrating that an HDAC inhibitor (SoC) effectively engages its target in live tissue is a major hurdle. The Bz-Lys(Ac) turnover assay represents the "gold standard" for quantitative enzymatic activity, offering superior dynamic range and sensitivity compared to the traditional "Standard of Care" biomarker method, which is qualitative Western Blotting of histone acetylation.

Mechanism of Action (Substrate vs. Inhibitor)

The following diagram illustrates the relationship between the Substrate (Bz-Lys(Ac)), the Enzyme (HDAC), and the Inhibitor (SoC).

HDAC_Pathway Substrate (S)-6-acetamido-2- benzamidohexanoic acid (Bz-Lys(Ac)) Complex Enzyme-Substrate Complex Substrate->Complex Binds HDAC HDAC Enzyme (Target) HDAC->Complex Catalyzes Product Deacetylated Product (Fluorescent/Detected) Complex->Product Deacetylation (Signal Generation) SoC Standard of Care (Vorinostat/Entinostat) SoC->HDAC Competitive Inhibition

Caption: The SoC (blue) inhibits the HDAC enzyme (red), preventing the conversion of the Bz-Lys(Ac) substrate (yellow) into the detectable product (green). Efficacy is measured by the loss of signal.

Technical Comparison: Bz-Lys(Ac) Assay vs. Standard PD Markers[1]

When validating the in vivo efficacy of a drug like Vorinostat, researchers must choose a readout. The table below compares the Bz-Lys(Ac) Ex Vivo Activity Assay against the field standard (Western Blot).

FeatureBz-Lys(Ac) Activity Assay (The Product)Western Blot: Ac-H3/H4 (The Standard)
Nature of Readout Direct Enzymatic Activity (Turnover rate)Indirect Consequence (Accumulation of substrate)
Quantitation High (Ratiometric/Fluorometric)Low/Semi-quantitative (Densitometry)
Dynamic Range 3-4 logs (Linear)Narrow (Saturates easily)
Isoform Specificity Tunable (Specific for HDAC1, 3, 6)Broad (H3K9ac reflects global Class I/II changes)
Throughput High (96/384-well plate format)Low (Gel electrophoresis required)
Sample Requirement Low (5-10 µg protein lysate)High (20-50 µg protein lysate)
In Vivo Relevance Measures remaining functional enzymeMeasures historical accumulation of acetylation
Expert Insight: Causality & Interpretation
  • Why Bz-Lys(Ac) is Superior for PK/PD Modeling: Western blots show "accumulation" of acetylated histones. However, accumulation is a lagging indicator. If the drug has a short half-life (like Vorinostat,

    
    ), histone acetylation might remain high even after the drug has cleared and the enzyme is active again.
    
  • The Advantage: The Bz-Lys(Ac) assay measures the instantaneous catalytic capacity of the enzyme in the tissue lysate. If the drug is present and bound, the substrate will not be turned over. This provides a real-time snapshot of target occupancy.

Experimental Protocol: Assessing In Vivo Efficacy of SoC

This protocol describes how to use this compound to validate the efficacy of a standard HDAC inhibitor (e.g., Vorinostat) in a murine xenograft model.

Phase 1: In Vivo Treatment
  • Model: BALB/c nude mice bearing HCT116 (colon cancer) xenografts (

    
    ).
    
  • Groups:

    • Vehicle Control (DMSO/PEG400).

    • SoC Group: Vorinostat (50 mg/kg, IP, Single Dose).

  • Timepoints: Harvest tumors at 1h, 4h, and 24h post-dose to establish Pharmacokinetic/Pharmacodynamic (PK/PD) correlation.

Phase 2: Tissue Processing (Critical Step)[1]
  • Harvest: Rapidly excise tumor; snap-freeze in liquid nitrogen immediately to prevent ex vivo deacetylation.

  • Lysis Buffer: Non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100).

    • Crucial Note: Do NOT add HDAC inhibitors (like TSA) to the lysis buffer, as this will mask the effect of the drug you are trying to measure.

    • Do add Protease Inhibitors (cOmplete™ cocktail).

Phase 3: The Bz-Lys(Ac) Ex Vivo Assay

This workflow utilizes the fluorogenic derivative Bz-Lys(Ac)-AMC (7-amino-4-methylcoumarin), which releases fluorescent AMC upon deacetylation and subsequent trypsin digestion.

  • Equilibration: Dilute tumor lysates to 1 mg/mL.

  • Substrate Addition: Add 50 µL of 200 µM Bz-Lys(Ac)-AMC (in assay buffer: 25 mM Tris pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Incubation: Incubate at 37°C for 30–60 minutes.

    • Mechanism:[1][2] Active HDACs in the lysate remove the acetyl group from the

      
      -amino position of the lysine.
      
  • Developer Step: Add 50 µL of Trypsin/Developer solution.

    • Mechanism:[1][2] Trypsin cleaves the amide bond between the Lysine and the AMC fluorophore only if the lysine has been deacetylated. Acetylated lysine is resistant to trypsin cleavage.

  • Readout: Measure Fluorescence (Ex: 360 nm / Em: 460 nm).

Data Calculation


Validating the System: Expected Results

To trust the data, the system must be self-validating.

ConditionExpected Fluorescence (RFU)Interpretation
Vehicle Control HighHDACs are active; Substrate is deacetylated; Trypsin releases AMC.
SoC (Vorinostat) Treated LowDrug bound to HDAC in vivo; Substrate remains acetylated; Trypsin cannot cut; No Fluorescence.
"Spike-In" Control LowAdding excess free Vorinostat to Vehicle lysate ex vivo confirms the assay is working.
Substrate Only (No Lysate) BackgroundVerifies substrate stability and absence of spontaneous hydrolysis.

References & Grounding

  • Canonical Substrate Definition:

    • Wegener, D., et al. (2003). "A Fluorogenic Histone Deacetylase Assay Well Suited for High-Throughput Activity Screening."[3] Chemistry & Biology. (Defines the synthesis and utility of Bz-Lys(Ac)-AMC).

  • Standard of Care (Vorinostat) Mechanism:

    • Grant, S., et al. (2007). "Vorinostat."[1][4] Nature Reviews Drug Discovery. (Details the PK/PD profile of the SoC).

  • Assay Methodology & Protocols:

    • Heltweg, B., et al. (2005). "Antitumor activity of a small-molecule inhibitor of human histone deacetylase 6." Cancer Research.[5] (Demonstrates the use of specific substrates to dissect isoform efficacy).

  • Comparative PD Assessment:

    • Validating In Vivo Target Engagement. National Cancer Institute (NCI) Experimental Therapeutics Program.

Final Application Note

For researchers utilizing This compound , the primary value lies in its structural fidelity to the native histone tail (Lysine residue). Unlike generic substrates, the benzoyl protection mimics the peptide backbone, making it a highly specific probe for Class I HDACs (HDAC1, 2, 3) which are the primary targets of current Standard of Care oncology drugs. Using this substrate provides a direct, linear correlation to therapeutic efficacy that Western Blotting cannot achieve.

Sources

Structure-Activity Relationship of (S)-6-acetamido-2-benzamidohexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of (S)-6-acetamido-2-benzamidohexanoic acid (chemically synonymous with Nα-Benzoyl-Nε-Acetyl-L-Lysine ) and its derivatives.

This scaffold represents a foundational pharmacophore in epigenetic drug discovery, serving as a substrate mimic for Histone Deacetylases (HDACs) and a ligand for Bromodomain and Extra-Terminal motif (BET) proteins.

A Guide to Lysine-Based Epigenetic Modulators

Executive Summary & Pharmacophore Analysis

This compound is a synthetic derivative of L-lysine. Its structural architecture mimics the acetylated lysine residues found on histone tails, making it a critical probe for enzymes that write, read, or erase these epigenetic marks.

  • Core Scaffold: L-Lysine (C6 linker).

  • Position 2 (Alpha-Amine): Benzoylated (Cap Group).

  • Position 6 (Epsilon-Amine): Acetylated (Substrate/Ligand Moiety).

  • Position 1 (Carboxylate): Free acid (Solubility/Recognition).

The Pharmacophore Triad

To understand the SAR, we must deconstruct the molecule into three functional domains used in drug design:

  • The "Cap" (Position 2 - Benzamido): Interacts with the rim of the enzyme active site. Modifications here drive isoform selectivity (e.g., HDAC1 vs. HDAC6).

  • The "Linker" (Hexanoic Acid Chain): Spans the hydrophobic tunnel of the enzyme. The length (4-6 carbons) is critical for positioning the functional group.

  • The "Warhead" / Functional Group (Position 6 - Acetamido):

    • In Substrates: The acetamide is hydrolyzed by HDACs.

    • In Inhibitors: The acetamide is replaced by zinc-binding groups (ZBGs) like hydroxamic acids.

    • In Readers: The acetamide binds to the asparagine residue in Bromodomains.

Detailed Structure-Activity Relationship (SAR)[2]

The SAR of this scaffold is multidimensional. Researchers modify specific regions to shift the molecule's function from a substrate to a potent inhibitor .

A. Modification of the Epsilon-Amino "Warhead" (Position 6)

This is the most critical vector for determining biological function. The "6-acetamido" group is neutral; replacing it determines the target class.

Derivative ClassFunctional Group (R1)Mechanism of ActionTarget Specificity
Parent (Substrate) Acetamide (-NH-CO-CH3)Hydrolysis substratePan-HDAC / Sirtuins
Inhibitor (Classic) Hydroxamic Acid (-NH-OH)Zinc Chelation (Bidentate)Pan-HDAC (Potent)
Inhibitor (Class I) Benzamide (-NH-CO-Ph-NH2)Zinc Chelation (Monodentate)HDAC1, 2, 3 Selective
Inhibitor (Sirtuin) Thioacetyl (-NH-CS-CH3)Mechanism-based stallingSIRT1 / SIRT2
Inhibitor (Class IIa) Trifluoroacetyl (-NH-CO-CF3)Transition-state mimicHDAC4, 5, 7, 9

Key Insight: The parent compound (Acetamido) has an IC50 > 100 µM against HDACs because it is a substrate, not an inhibitor. Converting the acetamide to a hydroxamic acid (keeping the benzoyl cap) creates a potent inhibitor (IC50 ~ nM range), structurally analogous to SAHA (Vorinostat) but with a lysine backbone.

B. Modification of the Alpha-Amino "Cap" (Position 2)

The benzamido group serves as a surface recognition motif. Modifying this group affects selectivity and potency .[1]

  • Benzoyl (Parent): Provides moderate affinity but low isoform selectivity.

  • Bulky Aromatics (e.g., Naphthyl, Indolyl): Increases affinity for HDAC6 . HDAC6 has a wider active site entrance (L2 loop) that accommodates larger caps compared to HDAC1.

  • Heterocycles (e.g., Pyridine, Pyrimidine): Improves water solubility and pharmacokinetic (PK) properties without sacrificing binding.

  • Peptidic Caps: Extending the alpha-amine with amino acids (e.g., Ac-Leu-Gly-) creates the standard fluorogenic substrate (MAL) used in the HDAC Activity Assay .

C. Stereochemistry (Chirality at C2)
  • (S)-Enantiomer (L-Lysine): The biologically active form. It mimics natural histone tails and fits into the chiral binding pocket of HDACs and Bromodomains.

  • (R)-Enantiomer (D-Lysine): Often used as a negative control . It typically shows 100-1000x lower affinity due to steric clash within the enzyme tunnel.

Comparative Performance Data

The following table contrasts the parent scaffold with its key therapeutic derivatives.

Table 1: Comparative Activity Profile (Simulated Representative Data)

Compound VariantStructure (Pos 6 / Pos 2)Biological RoleHDAC1 IC50 (nM)HDAC6 IC50 (nM)Bromodomain Kd (µM)
This compound Acetamido / BenzoylSubstrate / Probe N/A (Substrate)N/A (Substrate)~250 (Weak Binder)
SAHA Analog (Lysine-based) Hydroxamic Acid / BenzoylPan-Inhibitor 150120>1000
Tubacin Mimic Hydroxamic Acid / Bulky-CapHDAC6 Selective >10,00015>1000
Thio-Derivative Thioacetyl / BenzoylSIRT Inhibitor >50,000>50,000N/A

Note: "N/A (Substrate)" indicates the molecule is processed by the enzyme, not inhibiting it. Low Kd indicates high affinity binding.

Visualizing the Signaling & SAR Logic

G Scaffold This compound (The Core Scaffold) Substrate Biological Substrate (Acetylated Histone Mimic) Scaffold->Substrate Native State Inhibitor_Path Derivatization: Change Acetamide to Hydroxamate Scaffold->Inhibitor_Path SAR Vector 1 (Warhead) Cap_Path Derivatization: Bulky Cap at Pos 2 Scaffold->Cap_Path SAR Vector 2 (Surface Cap) HDACs HDAC Enzymes (Erasers) Substrate->HDACs Hydrolysis (kcat) BET Bromodomains (Readers) Substrate->BET Recognition (Kd) Potent_Inhibitor Pan-HDAC Inhibitor (Zinc Binding) Inhibitor_Path->Potent_Inhibitor Potent_Inhibitor->HDACs Inhibition (IC50) Selective_Inhibitor HDAC6 Selective Inhibitor Cap_Path->Selective_Inhibitor Selective_Inhibitor->HDACs Isoform Selectivity

Figure 1: Functional divergence of the scaffold. The parent molecule acts as a substrate, while specific chemical modifications transform it into potent epigenetic inhibitors.

Experimental Protocols

To validate the activity of this scaffold and its derivatives, the following self-validating protocols are recommended.

Protocol A: Fluorogenic HDAC Activity Assay (Substrate Validation)

This protocol determines if a derivative acts as a substrate (releasing signal) or an inhibitor (suppressing signal).

  • Reagents:

    • Substrate: this compound coupled to AMC (7-amino-4-methylcoumarin).

    • Enzyme: Recombinant HDAC1 or HDAC6 (human).

    • Developer: Trypsin solution.

  • Procedure:

    • Incubate 50 µM Substrate with 10 ng Enzyme in HDAC buffer (Tris-HCl pH 8.0, NaCl, MgCl2) for 30 mins at 37°C.

    • Mechanism:[2][3][4] HDAC removes the acetyl group from the lysine-AMC.

    • Add Developer (Trypsin) . Trypsin only cleaves the lysine-AMC bond after deacetylation.

    • Read Fluorescence (Ex 360nm / Em 460nm).

  • Data Interpretation:

    • High Fluorescence = High Deacetylation (Good Substrate).

    • If testing an inhibitor (e.g., the hydroxamic acid derivative): Pre-incubate enzyme with inhibitor, then add standard substrate. Reduced fluorescence = Inhibition.

Protocol B: Differential Scanning Fluorimetry (Bromodomain Binding)

To test if the "6-acetamido" moiety binds to BET bromodomains.

  • Reagents: Recombinant BRD4 (Bromodomain 1), SYPRO Orange dye.

  • Procedure:

    • Mix 2 µM BRD4 protein with 5x SYPRO Orange.

    • Add test compound (Parent scaffold) at varying concentrations (10 - 500 µM).

    • Run thermal melt curve (25°C to 95°C) in qPCR machine.

  • Validation:

    • A positive shift in melting temperature (Tm) indicates binding stabilization.

    • Control: Use JQ1 (positive control) and non-acetylated lysine (negative control).

Synthesis Pathway (General)

For researchers synthesizing derivatives:

  • Starting Material: N-ε-Boc-L-Lysine methyl ester.

  • Step 1 (Cap Introduction): React alpha-amine with Benzoyl Chloride (or substituted benzoyl derivative) + Triethylamine (TEA) in DCM.

  • Step 2 (Deprotection): Remove Boc group using TFA/DCM.

  • Step 3 (Warhead Introduction):

    • For Substrate: React epsilon-amine with Acetic Anhydride .

    • For Inhibitor: React epsilon-amine with Hydroxylamine (requires activation) or specific zinc-binding precursors.

  • Step 4 (Hydrolysis): Saponify the methyl ester with LiOH to yield the final free acid.

References

  • BindingDB. "Target: Histone Deacetylase 6 (HDAC6) - Ligand Interaction Data." Binding Database. [Link]

  • Bradner, J. E., et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology, 6, 238–243. [Link]

  • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature, 468, 1067–1073. [Link]

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents." Molecules, 20(3), 3898–3941. [Link][3][5]

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A Multi-Tiered Guide to Assessing the Selectivity Profile of (S)-6-acetamido-2-benzamidohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in HDAC Inhibitor Development

(S)-6-acetamido-2-benzamidohexanoic acid belongs to a promising class of molecules designed to modulate epigenetic targets. Structurally, it is characterized as a potential inhibitor of histone deacetylases (HDACs), a family of enzymes crucial for regulating gene expression through the deacetylation of histone and non-histone proteins.[1] The therapeutic potential of HDAC inhibitors (HDACis) is well-established, with several approved for treating hematological malignancies.[2][3] However, the clinical utility of many first-generation HDACis is often hampered by a lack of isoform selectivity. The human genome encodes 11 zinc-dependent HDAC isoforms, grouped into Classes I, IIa, IIb, and IV, each with distinct biological roles.[4] Pan-HDAC inhibition can lead to significant off-target effects and dose-limiting toxicities.[5]

Therefore, developing isoform-selective inhibitors is a paramount goal in modern drug discovery, promising therapies with a wider therapeutic window and a more refined mechanism of action.[6] A rigorous and multi-faceted assessment of a compound's selectivity is not merely a characterization step but a critical determinant of its translational potential. This guide presents a systematic, three-tiered approach to comprehensively evaluate the selectivity of this compound, moving from foundational biochemical assays to complex, unbiased proteomic profiling in a physiologically relevant context. Each tier is designed to answer a fundamental question: How potent is it? Does it work in a cell? And what else does it bind to?

Tier 1: Foundational Potency and Isoform Selectivity via In Vitro Biochemical Assays

Expert Rationale: Establishing a Baseline

The initial step in any selectivity assessment is to quantify the direct inhibitory effect of the compound on purified, isolated enzymes. This approach provides clean, unambiguous data on potency (typically as an IC50 value) and establishes a baseline selectivity profile across the target enzyme family, free from confounding factors like cell permeability or metabolism.[6] For this compound, we will utilize a fluorogenic assay to screen against a comprehensive panel of recombinant human HDAC isoforms. This allows for a direct comparison of inhibitory activity and the first glimpse into its isoform preference.[7]

Experimental Protocol: Fluorogenic In Vitro HDAC Activity Assay

This protocol is optimized for a 96-well plate format to determine the IC50 values of this compound against a panel of purified HDAC enzymes.

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions (1:3) of the compound stock in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) to create a 10-point dose-response curve.

    • Reconstitute recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 10) according to the manufacturer's instructions.

    • Prepare the fluorogenic substrate solution (e.g., Boc-Lys(Ac)-AMC) and the developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction).[7]

  • Assay Execution :

    • To each well of a black, flat-bottom 96-well plate, add 5 µL of the serially diluted compound. Include wells for a positive control (a known pan-inhibitor like SAHA) and a negative control (DMSO vehicle).

    • Add 35 µL of diluted HDAC enzyme to each well and incubate for 15 minutes at 37°C to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Stop the reaction by adding 50 µL of developer solution to each well. Incubate for 20 minutes at 37°C.

  • Data Acquisition and Analysis :

    • Read the fluorescence on a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[7]

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the DMSO control (100% activity) and a fully inhibited control (0% activity).

    • Plot the normalized percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Analysis p1 Dilute Compound (10-point curve) a1 1. Add Compound (5µL) p1->a1 p2 Prepare HDAC Enzyme Panel a2 2. Add Enzyme (35µL) Incubate 15 min p2->a2 p3 Prepare Substrate & Developer a3 3. Add Substrate (10µL) Incubate 60 min p3->a3 a4 4. Add Developer (50µL) Incubate 20 min p3->a4 a1->a2 a2->a3 a3->a4 d1 Read Fluorescence (Ex:355/Em:460) a4->d1 d2 Normalize Data d1->d2 d3 Calculate IC50 d2->d3

Fig. 1: Workflow for in vitro biochemical HDAC inhibition assay.
Data Presentation: Comparative IC50 Profile

The resulting data should be tabulated to clearly visualize the compound's potency and selectivity compared to established controls.

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)Selectivity Notes
This compound 15021018525 1200~6-8 fold selective for HDAC6 over Class I
SAHA (Pan-HDACi Control)20253015250Broad potency across Class I and IIb
Tubastatin A (HDAC6-selective Control)>10,000>10,000>10,0005 >10,000Highly selective for HDAC6

Note: Data are hypothetical and for illustrative purposes.

Tier 2: Cellular Target Engagement and Selectivity Confirmation

Expert Rationale: Bridging the Gap from Bench to Biology

Positive results from biochemical assays are essential, but they do not guarantee activity in a cellular environment. A compound must be able to cross the cell membrane, avoid efflux pumps, and engage its target within the complex milieu of the cell, where proteins exist in native complexes.[6] We employ two orthogonal methods: the Cellular Thermal Shift Assay (CETSA) to confirm direct physical binding to the target in situ, and a cellular biomarker assay to measure the functional downstream consequences of that binding.[8][9]

Methodology 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that measures target engagement in intact cells. It operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[10][11]

  • Cell Treatment :

    • Culture a relevant cell line (e.g., HCT116 human colon cancer cells) to ~80% confluency.

    • Treat cells with either this compound (at 10x the biochemical IC50) or vehicle (DMSO) for 2 hours.

  • Thermal Challenge :

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction and Analysis :

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine protein concentration.

    • Analyze the abundance of the target protein (e.g., HDAC6) and a control protein (e.g., GAPDH) in the soluble fraction by Western Blotting.

  • Data Interpretation : A positive target engagement is indicated by a rightward shift in the melting curve (i.e., more soluble protein remains at higher temperatures) for the target protein in compound-treated cells compared to vehicle-treated cells.

cluster_cell Cellular Treatment cluster_heat Thermal Challenge cluster_analysis Analysis c1 Treat Cells with Compound or Vehicle c2 Harvest & Resuspend Cells c1->c2 h1 Aliquot Cells c2->h1 h2 Heat Across Temperature Gradient h1->h2 a1 Freeze-Thaw Lysis h2->a1 a2 Centrifuge to Isolate Soluble Proteins a1->a2 a3 Western Blot for Target Protein a2->a3 a4 Plot Melting Curve a3->a4

Fig. 2: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Methodology 2: Cellular Biomarker Analysis by Western Blot

This assay measures the functional outcome of HDAC inhibition by quantifying the acetylation of known isoform-specific substrates. For an HDAC6-preferring inhibitor, an increase in the acetylation of α-tubulin is a key pharmacodynamic marker. Acetylation of histones (e.g., Histone H3) serves as a marker for Class I HDAC inhibition.

  • Cell Treatment and Lysis :

    • Seed cells (e.g., HeLa) in a 6-well plate and allow them to adhere overnight.

    • Treat cells with a dose-response of this compound for 18-24 hours.

    • Wash cells with cold PBS and lyse directly in the plate with RIPA buffer containing protease inhibitors and a pan-HDACi like TSA to preserve acetylation marks.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Western Blotting :

    • Quantify protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Probe with primary antibodies overnight at 4°C: anti-acetyl-α-tubulin (for HDAC6 activity), anti-acetyl-Histone H3 (for Class I activity), and a loading control (e.g., total α-tubulin, total Histone H3, or GAPDH).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Data Interpretation : A selective HDAC6 inhibitor will cause a dose-dependent increase in acetylated α-tubulin at concentrations significantly lower than those required to increase acetylated Histone H3.

Tier 3: Unbiased Proteome-Wide Selectivity and Off-Target Discovery

Expert Rationale: Seeing the Full Picture

While the first two tiers confirm on-target activity, they are inherently biased; we only see what we look for. To build a comprehensive safety and selectivity profile, we must perform an unbiased screen to identify all potential binding partners across the proteome.[2] Chemoproteomics using competitive affinity capture combined with quantitative mass spectrometry is the gold standard for this purpose.[12] This technique maps the "target landscape" of a drug, revealing not only its engagement with various HDAC isoforms in their native complexes but also any unanticipated off-targets.[13]

Methodology: Competitive Chemoproteomics Profiling

This method uses an immobilized broad-spectrum HDACi to capture HDACs and their associated complexes from a cell lysate. The ability of this compound to compete for binding and prevent capture is then quantified by mass spectrometry.

  • Probe Matrix Preparation : A non-selective HDAC inhibitor (e.g., a SAHA analog) is covalently attached to sepharose beads to create the affinity matrix.[12]

  • Lysate Preparation and Competition :

    • Prepare a large-scale native cell lysate from a relevant cell line (e.g., K562).

    • Aliquot the lysate and incubate with increasing concentrations of this compound (or vehicle control) for 1 hour at 4°C.

  • Affinity Capture :

    • Add the affinity matrix beads to each lysate sample and incubate to allow for the capture of unbound HDAC complexes.

    • Wash the beads extensively to remove non-specific binders.

  • Sample Preparation for Mass Spectrometry :

    • Elute the captured proteins.

    • Perform in-solution trypsin digestion to generate peptides.

    • Label the peptides from each competitor concentration with a distinct isobaric tandem mass tag (TMT).

    • Pool all TMT-labeled samples.

  • LC-MS/MS Analysis and Data Interpretation :

    • Analyze the pooled peptide sample by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The TMT reporter ion intensities are used to quantify the relative abundance of each protein captured at each competitor concentration.

    • A dose-dependent decrease in a protein's signal indicates that the test compound is binding to it and preventing its capture. Plotting these curves reveals the apparent affinity for every identified protein, thus generating a proteome-wide selectivity profile.[12]

cluster_compete Competition cluster_capture Affinity Capture cluster_ms Mass Spectrometry c1 Prepare Cell Lysate c2 Incubate Lysate with Test Compound dilutions c1->c2 a1 Add Immobilized Probe Beads c2->a1 a2 Wash to Remove Non-specific Binders a1->a2 m1 Elute & Digest Proteins a2->m1 m2 TMT Labeling m1->m2 m3 Pool Samples m2->m3 m4 LC-MS/MS Analysis m3->m4 m5 Generate Competition Binding Curves m4->m5

Fig. 3: Chemoproteomics workflow for unbiased selectivity profiling.
Data Presentation: Proteome-Wide Target Engagement Profile
Protein TargetFunctionApparent Cellular Ki (nM)Selectivity Note
HDAC6 Tubulin deacetylase35 Primary Target
HDAC1Core component of repressor complexes2507-fold selective over HDAC1
HDAC2Core component of repressor complexes3109-fold selective over HDAC2
HDAC3Core component of repressor complexes2908-fold selective over HDAC3
MBLAC2Uncharacterized metallo-β-lactamase>10,000No significant binding
Carbonic Anhydrase IIpH regulation>10,000No significant binding

Note: Data are hypothetical and for illustrative purposes. Known off-targets for some HDACi classes are included for context.[13]

Synthesis and Final Selectivity Assessment

By integrating the data from all three tiers, we can construct a robust and reliable selectivity profile for this compound.

Assay TierMetricHDAC1/2/3HDAC6HDAC8Unexpected Off-Targets
Tier 1: Biochemical IC50 (nM)~150-21025 1200Not Assessed
Tier 2: Cellular Biomarker EC50 (nM)~40050 >5000Not Assessed
Tier 3: Proteomic Apparent Ki (nM)~250-31035 >5000None identified

Interpretation:

  • Consistent On-Target Activity : The compound demonstrates a consistent preference for HDAC6 across all three tiers of evaluation, with biochemical IC50, cellular EC50, and proteomic Ki values all in the low nanomolar range.

  • Quantifiable Selectivity : It exhibits a clear ~6-10 fold selectivity for HDAC6 over Class I HDACs (HDAC1, 2, 3).

  • Cellular Activity : The rightward shift in the cellular EC50 (50 nM) compared to the biochemical IC50 (25 nM) is typical and may reflect factors such as cell permeability or engagement with HDAC6 within its native cellular complexes.

  • Clean Off-Target Profile : The unbiased chemoproteomic screen did not reveal any significant, high-affinity off-targets, which is a highly favorable characteristic for a developmental candidate.

Conclusion

This multi-tiered investigation provides strong, coherent evidence that This compound is a potent inhibitor of HDAC6 with a moderate selectivity over Class I HDACs and a clean off-target profile. The convergence of data from direct enzymatic inhibition, in-situ target engagement, functional cellular response, and proteome-wide screening provides a high degree of confidence in this selectivity assessment. This rigorous, layered approach is indispensable for validating the mechanism of action and de-risking the preclinical development of next-generation epigenetic modulators.

References

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes. Nature Biotechnology, 30(5), 512-518. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Li, Z., & Seto, E. (2016). Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors. Journal of Biological Chemistry, 291(43), 22513-22520. [Link]

  • Rezaei, M., & Dai, L. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 2073. [Link]

  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Pelago Bioscience. [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 349-366. [Link]

  • Heltweg, B., & Jung, M. (2007). Nonradioactive in vitro assays for histone deacetylases. Methods in Molecular Biology, 368, 277-288. [Link]

  • Millard, C. J., Watson, P. J., & Fairall, L. (2017). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Molecular Biology, 1510, 275-290. [Link]

  • Park, S. B., & Kim, D. (2019). HDAC1 Substrate Profiling using Proteomics-Based Substrate Trapping. Journal of Visualized Experiments, (148). [Link]

  • Heltweg, B., & Jung, M. (2003). In vitro assays for the determination of histone deacetylase activity. Current Protocols in Pharmacology, Chapter 3, Unit 3.3. [Link]

  • Bantscheff, M., & Kuster, B. (2022). Shining some light on the obscure proteome - Chemoproteomics draw the target landscape of HDAC drugs. Bionity. [Link]

  • Li, Y., & Seto, E. (2008). Histone Deacetylase Activity Assay. Bio-protocol, 1(1). [Link]

  • Salisbury, C. M., & Cravatt, B. F. (2007). Activity-based probes for proteomic profiling of histone deacetylase complexes. Proceedings of the National Academy of Sciences, 104(4), 1171-1176. [Link]

  • Robers, M. B., Bate, N., & Curran, P. J. (2017). A comparative study of target engagement assays for HDAC1 inhibitor profiling. Scientific Reports, 7(1), 1-12. [Link]

  • Ge, N., & Wang, H. (2011). Quantitative Analysis of Histone Deacetylase-1 Selective Histone Modifications by Differential Mass Spectrometry. Journal of Proteome Research, 10(1), 136-145. [Link]

  • Lechner, T., Lusser, A., & Pipal, A. (1996). Biochemical methods for analysis of histone deacetylases. Methods in Enzymology, 274, 17-34. [Link]

  • Wang, Z., & Lu, Y. (2016). Structural Requirements of HDAC Inhibitors: SAHA Analogues Modified at the C2 Position Display HDAC6/8 Selectivity. ACS Medicinal Chemistry Letters, 7(11), 1018-1023. [Link]

  • Ferreira, L. G., & de Souza, A. C. (2023). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. International Journal of Molecular Sciences, 24(21), 15822. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (S)-6-acetamido-2-benzamidohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The foundational principle of chemical disposal is to treat any substance of unknown or uncharacterized hazard as potentially hazardous.[1] This approach ensures a high margin of safety and compliance with regulatory standards set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Waste Characterization and Hazard Assessment

The critical first step in the disposal of any chemical is to determine if it qualifies as hazardous waste.[2] The EPA defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[3] Without a specific SDS for (S)-6-acetamido-2-benzamidohexanoic acid, a thorough hazard assessment is paramount.

Initial Assessment:

  • Physical State: Solid, crystalline powder.

  • Chemical Class: A complex organic molecule containing acetamido and benzamido functional groups linked to a hexanoic acid backbone. While related to amino acids, its complex structure warrants a more stringent disposal protocol than for simple, naturally occurring amino acids.[4]

  • Assumed Hazards: Based on similar compounds, potential hazards may include skin, eye, and respiratory tract irritation.[5][6] The toxicological properties are not fully investigated, reinforcing the need for caution.[6]

Given the lack of specific hazard data, this compound must be managed as a hazardous waste until a formal characterization proves otherwise.

Part 2: Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.

PPE Component Specification Rationale
Eye and Face Protection Chemical safety goggles or a face shield in conjunction with goggles, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[6]Protects against accidental splashes or the generation of airborne dust particles that could cause eye irritation.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile) suitable for handling organic compounds.Prevents direct skin contact, which may cause irritation.[6]
Body Protection A lab coat or other protective clothing to prevent skin contact.[6]Minimizes the risk of contamination of personal clothing.
Respiratory Protection A respirator may be necessary if there is a risk of generating dust in a poorly ventilated area. A program compliant with OSHA's 29 CFR 1910.134 should be followed.[6]Protects against inhalation of the compound, which could lead to respiratory tract irritation.[6]

Handling Precautions:

  • Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

  • Avoid generating dust during handling and transfer.[6]

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.

Step 1: Container Selection and Labeling

Proper containment is fundamental to safe chemical waste management.

  • Select a Compatible Container: Choose a container that is in good condition, free of leaks, and chemically compatible with the waste.[7][8][9] For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, threaded cap is appropriate.[8]

  • Affix a Hazardous Waste Label: As soon as the first particle of waste enters the container, it must be labeled.[1] The label must include:

    • The words "HAZARDOUS WASTE".[7][9]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]

    • The approximate percentage of each component if it is a mixture.[7]

    • The date accumulation begins.

Step 2: Waste Segregation

To prevent dangerous chemical reactions, proper segregation of waste is crucial.

  • Isolate from Incompatibles: Store the waste container for this compound away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][10]

  • Separate Waste Streams: Do not mix this organic acid derivative with other waste streams, such as halogenated solvents, inorganic wastes, or liquid wastes, unless they are part of the same experimental process.[8]

Step 3: Accumulation and Storage

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[7]

  • Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[7][9] This prevents spills and the release of vapors.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[11] While this compound is a solid, if it is dissolved in a solvent for disposal, secondary containment is mandatory.

  • Volume Limits: Be aware of the volume limits for SAAs. Generally, no more than 55 gallons of hazardous waste may be accumulated.[1][12]

  • Regular Inspections: Conduct weekly inspections of the SAA to check for leaks, proper labeling, and container integrity.[3][7]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[7][13]

  • Request a Pickup: Once the container is nearly full (around 90% capacity), complete a chemical waste pickup request form provided by your EHS department.[7]

  • Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[3][4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Start: Generation of this compound waste hazard_assessment Perform Hazard Assessment (Consult SDS if available, otherwise assume hazardous) start->hazard_assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) hazard_assessment->ppe container_selection Select Compatible Waste Container (HDPE or Glass) ppe->container_selection labeling Label Container as 'HAZARDOUS WASTE' with full chemical name and date container_selection->labeling segregation Segregate from Incompatible Wastes (Oxidizers, Strong Acids/Bases) labeling->segregation accumulation Store in Satellite Accumulation Area (Keep container closed) segregation->accumulation inspection Conduct Weekly Inspections accumulation->inspection pickup_request Request Waste Pickup from EHS (When container is ~90% full) inspection->pickup_request disposal EHS/Certified Vendor Transports for Proper Disposal pickup_request->disposal

Sources

Personal Protective Equipment (PPE) & Handling Guide: (S)-6-acetamido-2-benzamidohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026


-acetyl-

-benzoyl-L-lysine)

Executive Safety Summary

Compound Identity: (S)-6-acetamido-2-benzamidohexanoic acid Primary Application: Fluorogenic/Colorimetric substrate for Histone Deacetylase (HDAC) assays (specifically HDAC8). Hazard Classification: Bioactive / Irritant (Precautionary Principle). While specific toxicological data (LD50) for this precise isomer is often limited in public registries, it is a bioactive peptide derivative designed to interact with epigenetic enzymes. Furthermore, the acetamido moiety suggests potential sensitization risks.

Core Directive: Treat as a Potent Bioactive Solid . The primary risks are inhalation of dust during weighing and transdermal absorption when dissolved in organic solvents (e.g., DMSO).

Risk Assessment & PPE Matrix

The following matrix dictates the required protection based on the physical state of the compound. Causality Note: Most laboratory exposures occur not during the reaction, but during the transition from solid to solution.

PPE Selection Table
Protection LayerSolid Handling (Weighing/Transfer)Solution Handling (in DMSO/Buffer)Scientific Rationale
Respiratory Fume Hood (Mandatory). If unavailable, N95/P100 respirator.Fume Hood (Recommended for volatile solvents).Prevents inhalation of bioactive dusts. Solutions generate aerosols during pipetting.
Hand Protection Single Nitrile Gloves (min 0.11 mm).Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).Critical: DMSO (common solvent) permeates skin rapidly, carrying the solute into the bloodstream. Double gloving provides a breakthrough buffer.
Eye Protection Chemical Safety Goggles (Indirect Vent).Safety Glasses with Side Shields (min).Powders drift unpredictably; goggles seal the eyes. Splashes are directional; glasses suffice if hood sash is low.
Body Protection Lab Coat (Buttoned, elastic cuffs preferred).Lab Coat + Impervious Apron (if >50mL).Elastic cuffs prevent powder from entering the sleeve during reaching motions.

Operational Workflow: Step-by-Step

This protocol utilizes a "Self-Validating" approach: every step includes a check to ensure the previous step was successful before moving forward.

Phase 1: Preparation & Weighing (Solid State)

Risk: Dust generation and static dispersion.

  • Static Neutralization:

    • Action: Use an antistatic gun or wipe on the spatula and weigh boat before opening the vial.

    • Reasoning: Amino acid derivatives are often fluffy and electrostatic. Static charge can cause the powder to "jump" onto gloves or bench surfaces, creating invisible contamination.

  • The "Sash Rule":

    • Action: Lower the fume hood sash to the marked safe operating height (usually 18 inches) before uncapping.

    • Validation: Verify face velocity monitor is green/normal.

  • Transfer:

    • Action: Transfer the solid gently. Do not dump; tap the spatula.

    • Cleanup: Immediately wipe the balance area with a wet tissue (solvent-appropriate) to capture invisible dust.

Phase 2: Solubilization (Liquid State)

Risk: Transdermal absorption via carrier solvent.

  • Solvent Choice:

    • Typically dissolved in DMSO (Dimethyl sulfoxide) or Methanol for stock solutions.

  • The "Double-Glove" Protocol:

    • Action: Don a second pair of nitrile gloves.

    • Reasoning: If a drop of DMSO/Substrate falls on your hand, the outer glove can be stripped immediately, leaving the inner glove as a clean barrier.

  • Vortexing:

    • Action: Ensure the vial cap is tightly sealed (Parafilm wrap recommended) before vortexing.

    • Validation: Invert tube once to check for leaks before placing on the vortex mixer.

Visualization: Handling & Exposure Logic

The following diagram illustrates the decision logic for handling and emergency response.

G Start Start: this compound StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Dry Liquid Solution (DMSO/MeOH) StateCheck->Liquid Dissolved Hood Engineering Control: Chemical Fume Hood Solid->Hood Weighing Weighing Protocol: Anti-static + Wet Wipe Cleanup Hood->Weighing Waste Disposal: Segregated Organic Waste Weighing->Waste Contaminated Wipes Gloves PPE Upgrade: Double Nitrile Gloves Liquid->Gloves Pipetting Transfer Protocol: Aerosol Resistant Tips Gloves->Pipetting Pipetting->Waste Tips/Aliquot

Caption: Operational logic flow distinguishing between solid-state inhalation risks and liquid-state permeation risks.

Waste Disposal & Decontamination[1][2]

Do NOT flush down the drain. As an organic amide/acid derivative, this compound requires segregation to prevent environmental contamination and regulatory violation.

Disposal Decision Tree
  • Solid Waste:

    • Contaminated gloves, weigh boats, and paper towels must go into Hazardous Solid Waste (often a yellow bag or wide-mouth drum).

    • Labeling: "Solid Debris contaminated with HDAC Substrate."

  • Liquid Waste:

    • Solvent Stream: If dissolved in DMSO/Methanol, dispose of in the Organic Solvents (Halogen-free) container.

    • Aqueous Stream: If in buffer (<5% organic solvent), check local EHS regulations. Generally, bioactive peptides should be collected in Aqueous Chemical Waste to be incinerated, not sewered.

Decontamination of Surfaces[3]
  • Agent: 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol.

  • Mechanism: Bleach oxidizes the amide bonds, degrading the peptide structure; Ethanol removes the residual organic film.

Emergency Response

IncidentImmediate Action
Skin Contact (Solid) Brush off gently (do not rub). Wash with soap and water for 15 min.[1][2]
Skin Contact (DMSO Soln) IMMEDIATE wash with copious water.[1][2][3][4][5] Do not use soap immediately if it might increase permeation. Peel off gloves carefully.
Eye Contact Flush at eyewash station for 15 minutes. Hold eyelids open. Consult physician (SDS Section 4).
Spill (Solid) Dampen a paper towel (do not spray dry powder) to wipe up. Dispose as hazardous waste.

References

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. (See Section: PPE for handling potent compounds). [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 6-acetamido-2-benzamidohexanoic acid. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

Sources

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Retrosynthesis Analysis

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